Thiamine pyrophosphate-d3
Description
Properties
Molecular Formula |
C12H19ClN4O7P2S |
|---|---|
Molecular Weight |
463.79 g/mol |
IUPAC Name |
2-[3-[[4-amino-2-(trideuteriomethyl)pyrimidin-5-yl]methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/i2D3; |
InChI Key |
YXVCLPJQTZXJLH-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Thiamine Pyrophosphate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Thiamine Pyrophosphate-d3 (TPP-d3), a deuterated analog of the vital coenzyme Thiamine Pyrophosphate (TPP). TPP-d3 is a critical tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of endogenous TPP levels by mass spectrometry.[1][2] This document outlines the available purity specifications, details the experimental methodologies for its characterization, and illustrates key related pathways and workflows.
Data Presentation: Purity Specifications
The isotopic and chemical purity of this compound is a critical parameter for its application as an internal standard. Commercially available TPP-d3 exhibits high purity, as summarized in the table below, compiled from various suppliers. The notation "d3-Major" indicates that the primary labeled species contains three deuterium (B1214612) atoms.
| Supplier/Source | Isotopic Purity/Label | Chemical Purity | Analytical Method(s) | Molecular Formula | CAS Number |
| Cambridge Isotope Laboratories | pyrimidyl-methyl-D₃, 98% | >95% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |
| Eurisotop | pyrimidyl-methyl-D₃, 98% | 90% or 98% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S / C₁₂D₃H₁₆ClN₄O₇P₂S | 2483831-79-2 |
| LGC Standards | d3-Major | >95% | HPLC, NMR, MS | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |
| Santa Cruz Biotechnology | d3-Major | ≥94% | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |
| MedChemExpress | Deuterium Labeled | Not Specified | Not Specified | C₁₂H₁₆D₃ClN₄O₇P₂S | 2483831-79-2 |
Experimental Protocols
The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques. The most common methods cited are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for isotopic enrichment and structural confirmation.[3]
Protocol 1: Isotopic Purity Assessment by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for assessing isotopic purity. It physically separates the analyte from potential impurities before ionization and mass analysis, providing high specificity and sensitivity. This protocol is based on methodologies where TPP-d3 is used as an internal standard.[2][4]
Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the deuterated (d3) species versus non-deuterated (d0) and partially deuterated (d1, d2) species.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[4]
Reagents and Materials:
-
This compound sample
-
Thiamine Pyrophosphate (unlabeled) standard
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in Mobile Phase A.
-
Chromatography: Inject the sample onto the UPLC system. Elute using a gradient program to separate TPP from any potential impurities. A typical gradient might run from 2% to 98% Mobile Phase B over several minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Monitor for specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for both TPP and TPP-d3.[4]
-
Data Analysis:
-
Integrate the peak areas for both the d0 and d3 SRM transitions.
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] x 100
-
For a more detailed analysis, monitor for d1 (m/z 426.1) and d2 (m/z 427.1) species to assess the full isotopic distribution.
-
Protocol 2: Purity and Structural Confirmation by NMR Spectroscopy
NMR spectroscopy provides information on the chemical structure and can be used to confirm the position of isotopic labels and assess chemical purity. Both ¹H and ³¹P NMR are relevant for TPP.
Objective: To confirm the molecular structure, verify the site of deuteration, and assess the overall chemical purity of the TPP-d3 sample.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 300 MHz or higher)
Reagents and Materials:
-
This compound sample
-
Deuterium Oxide (D₂O) as the solvent
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the TPP-d3 sample in D₂O.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The deuteration at the pyrimidyl-methyl group should result in the disappearance or significant reduction of the corresponding proton signal in the ¹H spectrum compared to the spectrum of an unlabeled TPP standard.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
TPP has two phosphorus atoms in a pyrophosphate moiety, which typically appear as a set of doublets or a more complex AB system.[5] The chemical shifts and coupling constants should be consistent with the known structure of TPP.
-
-
Data Analysis:
-
Structural Confirmation: Compare the acquired ¹H and ³¹P spectra with reference spectra of unlabeled TPP to confirm the overall structure and identify the absence of the specific proton signal corresponding to the deuterated methyl group.[6]
-
Purity Assessment: Integrate the signals corresponding to TPP-d3 and any impurity signals observed in both the ¹H and ³¹P spectra. Calculate the chemical purity as the relative percentage of the TPP-d3 signals.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the biological role of Thiamine Pyrophosphate.
Caption: LC-MS/MS workflow for TPP-d3 isotopic purity analysis.
Caption: Role of TPP as a coenzyme in key metabolic pathways.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine-d3 Pyrophosphate Chloride (d3-Major) [lgcstandards.com]
- 4. nvkc.nl [nvkc.nl]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Thiamine pyrophosphate-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of the deuterated form of thiamine (B1217682) pyrophosphate (TPP-d3). It includes detailed information on its role in metabolic pathways and provides established experimental protocols for its analysis.
Chemical Structure and Properties of Thiamine Pyrophosphate-d3
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in all living systems. Its structure consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge, with a pyrophosphate group attached to the thiazole ring. The deuterated analogue, this compound (TPP-d3), is a stable isotope-labeled version of TPP that is invaluable for metabolic research and as an internal standard in quantitative analyses. In TPP-d3, three hydrogen atoms on the methyl group of the pyrimidine ring are replaced with deuterium (B1214612) atoms.
Chemical Structure
The chemical structure of this compound is characterized by the substitution of three hydrogen atoms with deuterium on the methyl group attached to the pyrimidine ring.
Physicochemical Properties
A summary of the key physicochemical properties of thiamine pyrophosphate and its deuterated form is presented in the table below.
| Property | Thiamine Pyrophosphate | This compound |
| Molecular Formula | C₁₂H₁₉N₄O₇P₂S⁺ | C₁₂H₁₆D₃N₄O₇P₂S⁺ |
| Molecular Weight | 425.31 g/mol | 428.33 g/mol |
| CAS Number | 154-87-0 | 1346603-25-2 |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
| Storage Temperature | -20°C | -20°C |
Biochemical Roles and Signaling Pathways
Thiamine pyrophosphate is an essential cofactor for several key enzymes involved in central metabolic pathways.[1] Its primary role is in the catalysis of reactions involving the cleavage of carbon-carbon bonds, such as the decarboxylation of α-keto acids and the transfer of two-carbon units.
Role in Central Carbon Metabolism
TPP is a crucial coenzyme for enzymes that link glycolysis to the citric acid cycle and within the cycle itself. It is also vital for the pentose (B10789219) phosphate (B84403) pathway, which is essential for the synthesis of nucleotides and reducing equivalents.
Thiamine Biosynthesis and Salvage Pathway in Yeast
In organisms like Saccharomyces cerevisiae, thiamine can be synthesized de novo or salvaged from the environment. The biosynthesis involves the separate formation of the pyrimidine and thiazole moieties, which are then coupled to form thiamine monophosphate. This is subsequently phosphorylated to TPP.[2]
Experimental Protocols
Synthesis of this compound
A general strategy for the synthesis of deuterated compounds involves the use of deuterated starting materials or reagents in a chemical synthesis route. For TPP-d3, a plausible approach is the enzymatic phosphorylation of commercially available thiamine-d3.
General Enzymatic Phosphorylation Protocol:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5), dissolve thiamine-d3, ATP (as a phosphate donor), and a divalent cation (e.g., MgCl₂).
-
Enzyme Addition: Add thiamine pyrophosphokinase (TPK) to the reaction mixture. TPK catalyzes the transfer of the pyrophosphate group from ATP to thiamine.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration to allow for the conversion of thiamine-d3 to TPP-d3.
-
Reaction Quenching: Stop the reaction by adding a denaturing agent, such as trichloroacetic acid (TCA), or by heat inactivation.
-
Purification: The resulting TPP-d3 can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
-
Verification: The identity and purity of the synthesized TPP-d3 should be confirmed by mass spectrometry and NMR spectroscopy.
Analysis of this compound
This protocol is adapted from a validated method for the simultaneous measurement of TPP and other B vitamins in whole blood.
Sample Preparation:
-
Internal Standard Addition: To a 50 µL whole blood sample, add an internal standard solution containing a known concentration of TPP-d3.
-
Deproteinization: Add 100 µL of a trichloroacetic acid (TCA) solution to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for TPP and TPP-d3. For TPP, a common transition is m/z 425.1 → 122.1. For TPP-d3, the transition would be m/z 428.1 → 125.1.
Workflow for LC-MS/MS Analysis:
NMR spectroscopy is a powerful technique for the structural elucidation and quantification of TPP and its deuterated analog. Both ³¹P and ¹³C NMR can provide valuable information.
General Protocol for ³¹P NMR:
-
Sample Preparation: Dissolve a known amount of TPP-d3 in a suitable solvent, typically D₂O, to a concentration of 1-10 mM. Add a pH buffer to maintain a stable pH, as the chemical shifts of the phosphorus nuclei are pH-dependent.[3]
-
NMR Spectrometer: Use a high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: The ³¹P NMR spectrum of TPP shows two distinct signals corresponding to the α- and β-phosphorus atoms of the pyrophosphate group. The chemical shifts and coupling constants can be used to confirm the structure and purity of the compound.
General Protocol for ¹³C NMR:
-
Sample Preparation: Prepare a concentrated solution of TPP-d3 in D₂O (typically >10 mM due to the lower sensitivity of ¹³C NMR).
-
NMR Spectrometer: Use a high-field NMR spectrometer with a carbon-sensitive probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ³¹P NMR.
-
Data Processing: Process the FID as described for ³¹P NMR.
-
Spectral Analysis: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the TPP-d3 molecule. The absence of a signal for the methyl group on the pyrimidine ring and the presence of a characteristic triplet (due to C-D coupling) in the proton-coupled ¹³C spectrum would confirm the deuteration at this position.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolism, nutrition, and drug development. Its use as an internal standard in mass spectrometry-based assays allows for accurate quantification of endogenous TPP levels, while its application in metabolic tracing studies can provide valuable insights into the dynamics of thiamine metabolism. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of TPP-d3 in a research setting.
References
Thiamine Pyrophosphate (TPP): A Mechanistic Deep Dive into its Coenzymatic Action
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living organisms. It plays a critical role in central metabolic pathways, including carbohydrate and amino acid metabolism. TPP's unique chemical reactivity, centered on the thiazolium ring, enables it to catalyze a variety of crucial biochemical reactions, primarily involving the cleavage of bonds adjacent to a carbonyl group. This technical guide provides an in-depth exploration of the mechanism of action of TPP, detailing its role in key enzymatic reactions, summarizing relevant quantitative data, and outlining experimental protocols for its study.
The Core Mechanism: The Thiazolium Ring and Ylide Formation
The catalytic prowess of TPP resides in its heterocyclic thiazolium ring. The C2 carbon of this ring, situated between the nitrogen and sulfur atoms, possesses an unusually acidic proton. In the enzyme's active site, a basic amino acid residue facilitates the deprotonation of this C2 carbon, forming a potent nucleophilic carbanion, also known as an ylide. This ylide is the key reactive species that initiates the catalytic cycle.
The overall mechanism can be generalized into three fundamental steps:
-
Ylide Formation: The enzyme's environment promotes the deprotonation of the C2-H of the thiazolium ring to form the nucleophilic ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of a substrate, such as an α-keto acid or an α-keto sugar.
-
Electron Sink/Rearrangement: The thiazolium ring acts as an "electron sink," stabilizing the resulting negatively charged intermediate through resonance. This facilitates the key chemical step, such as decarboxylation or the transfer of an acyl group, leading to product formation and regeneration of the TPP coenzyme.
Caption: Generalized catalytic cycle of Thiamine Pyrophosphate (TPP).
TPP in α-Keto Acid Decarboxylation
A primary role for TPP is the oxidative and non-oxidative decarboxylation of α-keto acids. Enzymes such as pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and pyruvate decarboxylase rely on TPP for this function.
Mechanism in Pyruvate Dehydrogenase (E1 component):
The E1 component (pyruvate dehydrogenase) of the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the decarboxylation of pyruvate.
-
Binding and Ylide Formation: TPP is bound in the active site of E1. The C2 of TPP is deprotonated to form the ylide.
-
Attack on Pyruvate: The TPP ylide attacks the carbonyl carbon (C2) of pyruvate, forming a covalent adduct called lactyl-TPP.
-
Decarboxylation: The thiazolium ring acts as an electron sink, withdrawing electrons and facilitating the release of the carboxyl group as CO2. This results in the formation of a resonance-stabilized enamine intermediate, hydroxyethyl-TPP (HETPP).
-
Reductive Acetylation: The hydroxyethyl (B10761427) group is then transferred from HETPP to the lipoamide (B1675559) cofactor of the E2 component (dihydrolipoyl transacetylase), regenerating the TPP ylide in E1 and forming acetyl-dihydrolipoamide.
Caption: Decarboxylation of pyruvate by the E1 component of PDC.
TPP in Transketolase Reactions
Transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, utilizes TPP to catalyze the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.
Mechanism of Transketolase:
-
Ylide Attack: The TPP ylide attacks the carbonyl carbon of a ketose substrate (e.g., xylulose-5-phosphate).
-
C-C Bond Cleavage: This attack leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate).
-
Resonance-Stabilized Intermediate: A two-carbon fragment remains covalently attached to TPP, forming a resonance-stabilized α,β-dihydroxyethyl-TPP intermediate (glycolaldehyde-TPP).
-
Transfer to Aldose: This intermediate then presents the two-carbon fragment to an aldose acceptor (e.g., ribose-5-phosphate), forming a new ketose product (e.g., sedoheptulose-7-phosphate) and regenerating the TPP ylide.
Caption: TPP-mediated two-carbon transfer by transketolase.
Quantitative Data on TPP-Enzyme Interactions
The interaction between TPP and its dependent enzymes can be characterized by various kinetic and binding parameters. The following table summarizes representative data from the literature.
| Enzyme | Organism | Substrate | Km (TPP) (µM) | Km (Substrate) (µM) | kcat (s⁻¹) | Reference |
| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | 0.35 | 3000 | 90 | |
| Transketolase | Saccharomyces cerevisiae | Xylulose-5-Phosphate | 0.4 | 130 | 25 | |
| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | 0.1 - 0.2 | 150 - 300 | 50 - 70 | |
| α-Ketoglutarate Dehydrogenase (E1) | Bos taurus | α-Ketoglutarate | ~1 | 250 | ~100 |
Note: Values can vary significantly depending on experimental conditions (pH, temperature, buffer composition).
Experimental Protocols
Studying the mechanism of TPP-dependent enzymes requires robust experimental assays. Below is a detailed protocol for a common continuous spectrophotometric assay for the E1 component of the pyruvate dehydrogenase complex.
Protocol: Continuous Spectrophotometric Assay for Pyruvate Dehydrogenase (E1)
This assay measures the TPP-dependent decarboxylation of pyruvate by monitoring the reduction of an artificial electron acceptor, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD⁺), which is coupled to the reoxidation of the lipoamide cofactor by the E3 component.
Materials:
-
Purified E1, E2, and E3 components of the PDC
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
MgCl₂ (2 mM)
-
Thiamine pyrophosphate (TPP) (0.2 mM)
-
Cysteine-HCl (2 mM)
-
Sodium Pyruvate (5 mM)
-
NAD⁺ (2 mM)
-
APAD⁺ (1 mM)
-
Spectrophotometer capable of reading at 365 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer, 2 mM MgCl₂, 0.2 mM TPP, and 2 mM cysteine-HCl.
-
Enzyme Addition: Add the E1, E2, and E3 enzymes to the reaction mixture. The concentrations should be optimized for a linear reaction rate. A typical starting point is in the low microgram range.
-
Incubation: Incubate the mixture for 5 minutes at 30°C to allow for TPP to bind to the E1 component.
-
Initiation of Reaction: Initiate the reaction by adding 5 mM sodium pyruvate and 1 mM APAD⁺.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 365 nm over time (typically 3-5 minutes). The reduction of APAD⁺ to APADH leads to an increase in absorbance at this wavelength.
-
Rate Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of APADH (ε₃₆₅ = 9.1 x 10³ M⁻¹cm⁻¹).
-
Controls: Perform control experiments by omitting TPP, pyruvate, or any of the enzyme components to ensure the observed activity is dependent on all components.
Caption: Workflow for a continuous spectrophotometric assay of PDC E1.
Thiamine pyrophosphate is a coenzyme of fundamental importance, employing a sophisticated chemical mechanism centered on the unique properties of its thiazolium ring. Through the formation of a stabilized carbanion, TPP expertly catalyzes the cleavage and formation of carbon-carbon bonds, driving critical metabolic reactions like the decarboxylation of α-keto acids and the transfer of two-carbon units. The study of its mechanism, through detailed kinetic analysis and robust enzymatic assays, continues to provide deep insights into the core processes of cellular metabolism.
Role of deuterium labeling in Thiamine pyrophosphate-d3
An In-depth Technical Guide to the Role of Deuterium (B1214612) Labeling in Thiamine (B1217682) Pyrophosphate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism. Understanding its catalytic mechanisms, quantifying its levels in biological matrices, and modulating its metabolic fate are critical areas of research. Deuterium-labeled Thiamine Pyrophosphate (TPP-d3) has emerged as an indispensable tool in this endeavor. This technical guide provides a comprehensive overview of the multifaceted roles of TPP-d3, focusing on its application in elucidating enzymatic mechanisms through the kinetic isotope effect (KIE), its use as an internal standard for precise quantification in bioanalytical assays, and its potential in drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the foundational knowledge to leverage TPP-d3 in their work.
Introduction to Thiamine Pyrophosphate (TPP)
Thiamine Pyrophosphate is a cofactor present in all living systems, where it catalyzes crucial biochemical reactions.[1] Chemically, TPP consists of a pyrimidine (B1678525) ring linked to a thiazolium ring, which is coupled to a pyrophosphate group.[1] The catalytic activity of TPP is centered on the C2 atom of the thiazolium ring. This position is acidic, allowing for the donation of its proton to form a highly nucleophilic carbanion, often referred to as an ylide.[1][2] This ylide is the key reactive species that attacks electrophilic carbonyl carbons of substrates like pyruvate (B1213749), enabling reactions such as decarboxylation and transketolation. TPP-dependent enzymes include the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase, and transketolase, which are vital for cellular energy metabolism.[3][4]
Core Applications of Deuterium Labeling in TPP-d3
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful probe in chemical and biological sciences. Replacing a hydrogen atom with a deuterium atom can lead to a significant change in the rate of a reaction if the bond to that hydrogen is broken in the rate-determining step—a phenomenon known as the Kinetic Isotope Effect (KIE).[5] Thiamine Pyrophosphate-d3 (TPP-d3) is a deuterated isotopologue of TPP, which is utilized in several key research and clinical applications.[6][7]
Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)
The first step in the catalytic cycle of all TPP-dependent enzymes is the deprotonation of the C2-H on the thiazolium ring. Studying the rate of this proton abstraction is fundamental to understanding enzyme activation. By replacing the C2-proton with a deuteron (B1233211) (C2-D), researchers can measure the rate of H/D exchange and quantify the enzyme's ability to facilitate this critical step. The enzyme environment can dramatically accelerate the rate of C-H bond ionization.[8] Studies using ¹H-NMR spectroscopy have measured the pseudo-first-order rate constants of H/D exchange for TPP bound to the active sites of enzymes like the E. coli pyruvate dehydrogenase complex (E1ec), providing direct quantitative insight into the catalytic machinery.[9] A significant difference in the rate of exchange between the protonated and deuterated species provides evidence for the C-H bond cleavage being a rate-limiting or partially rate-limiting step in catalysis.
Gold Standard for Quantitative Bioanalysis
In clinical and research settings, accurate measurement of TPP levels in biological samples, such as whole blood, is crucial for diagnosing deficiencies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it corrects for variability during sample preparation and instrumental analysis.[6] TPP-d3 serves as an ideal internal standard because it is chemically identical to the analyte (TPP) and co-elutes during chromatography, but is distinguishable by its higher mass.[7][10] This ensures that any loss during extraction or any ion suppression/enhancement effects in the mass spectrometer affect both the analyte and the internal standard equally, leading to highly accurate and precise measurements.[6]
Utility in Drug Development
In drug development, deuteration is a strategy used to modify the metabolic profile of a drug candidate.[5] Replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation (e.g., a site of cytochrome P450 oxidation) can slow down the rate of metabolism due to the KIE.[11] This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. While TPP itself is a vitamin, its analogues are explored as potential therapeutic agents. Deuterium labeling of these analogues could be used to optimize their pharmacokinetic profiles, enhancing their efficacy or reducing dosing frequency.
Data Presentation: Quantitative Analysis
Quantitative data is essential for interpreting the results of experiments using TPP-d3. The following tables summarize key data from studies involving H/D exchange rate measurements and the validation of bioanalytical methods.
Table 1: Hydrogen/Deuterium Exchange Rate Constants of TPP C2-Proton at the Active Site of E. coli Pyruvate Dehydrogenase E1 Component (E1ec) and its Variants
This table presents pseudo-first-order rate constants (k_obs) for the exchange of the TPP C2-proton with deuterium from the solvent, as measured by ¹H-NMR. The data highlights how mutations in the active site affect the enzyme's ability to activate the cofactor.
| Enzyme | k_obs (s⁻¹) for Fast Exchanging Site | k_obs (s⁻¹) for Unbound TPP |
| Wild-Type E1ec | > 100 | Not Applicable |
| E235A Variant | 9.3 ± 3.2 | 0.12 ± 0.02 |
| E571A Variant | 9.8 ± 5.7 | 0.14 ± 0.06 |
| R606A Variant | Not Observed (Monoexponential fit) | 0.13 ± 0.01 |
| (Data sourced from Nemeria et al. as presented in ResearchGate[9]) |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for TPP Quantification in Whole Blood Using TPP-d3 Internal Standard
This table summarizes typical validation parameters for a robust bioanalytical method, demonstrating the high quality of data achievable with a deuterated internal standard.
| Parameter | Performance Metric | Reference(s) |
| Linearity Range | 12 - 4870 nmol/L | [6][7] |
| Lower Limit of Quantification (LLOQ) | 9.4 - 12 nmol/L | [6][10] |
| Intra-Assay Precision (%CV) | 2.4% - 4.1% | [10] |
| Inter-Assay Precision (%CV) | 2.4% - 7.6% | [6][10] |
| Extraction Recovery | 99% - 102% | [7][10] |
| Relative Matrix Effect | 93% - 97% | [6][7] |
| (Data compiled from validated methods published by Roelofsen-de Beer et al. and Midttun et al.[6][7][10]) |
Experimental Protocols
Protocol 1: General Synthesis of C2-Deuterated Thiamine Pyrophosphate (TPP-d)
This protocol describes a plausible two-step method for synthesizing TPP deuterated at the C2 position of the thiazolium ring, based on established H/D exchange principles and pyrophosphorylation reactions.
-
Step 1: Catalytic H/D Exchange of Thiamine a. Dissolve thiamine hydrochloride in deuterium oxide (D₂O) to a concentration of 10-20 mg/mL. b. Adjust the pD of the solution to a slightly basic range (e.g., pD 8-9) using a suitable base like NaOD. The basic conditions facilitate the abstraction of the C2-proton.[2] c. Heat the solution at a controlled temperature (e.g., 50-60 °C) for several hours to days. d. Monitor the extent of deuterium incorporation by ¹H-NMR spectroscopy by observing the disappearance of the C2-H proton signal (typically around 9.5-10 ppm). e. Once the desired level of deuteration is achieved, neutralize the solution and lyophilize to obtain C2-deuterated thiamine (Thiamine-d).
-
Step 2: Pyrophosphorylation of Thiamine-d a. Utilize the enzyme thiamine pyrophosphokinase (TPK), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.[4] b. Prepare a reaction mixture containing Thiamine-d, ATP, Mg²⁺ (a required cofactor for TPK), and a suitable buffer (e.g., Tris-HCl, pH 7.5). c. Add purified TPK enzyme to initiate the reaction. d. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for 1-2 hours. e. Purify the resulting TPP-d from the reaction mixture using techniques such as ion-exchange chromatography or reversed-phase HPLC. f. Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Determination of H/D Exchange Rate at TPP C2-Position via ¹H-NMR
This protocol outlines a method to measure the rate at which a TPP-dependent enzyme catalyzes the exchange of the C2-proton of TPP with deuterium from the solvent.
-
Preparation: a. Prepare a highly concentrated solution of the purified apoenzyme (enzyme without TPP) in a D₂O-based buffer. b. Prepare a stock solution of non-deuterated TPP in the same D₂O buffer. c. Set up a ¹H-NMR spectrometer to acquire spectra at regular time intervals (e.g., every 30-60 seconds) at a constant temperature.
-
Reaction Initiation and Monitoring: a. Place the apoenzyme solution in an NMR tube and acquire a baseline spectrum. b. Initiate the reaction by adding a small volume of the TPP stock solution to the NMR tube, mixing quickly, and immediately starting the time-course NMR acquisition. c. The enzyme will bind TPP and begin catalyzing the exchange of the C2-proton with solvent deuterium.
-
Data Analysis: a. Process the series of ¹H-NMR spectra. b. Integrate the signal corresponding to the C2-proton of TPP at each time point. c. Plot the signal intensity (or its natural logarithm) versus time. d. Fit the resulting decay curve to a first-order or pseudo-first-order exponential decay function (I(t) = I₀ * e^(-k_obs * t)). e. The fitted rate constant, k_obs, represents the rate of H/D exchange at the C2 position, reflecting the enzyme's catalytic efficiency in activating the cofactor.[9]
Protocol 3: Quantification of TPP in Whole Blood using TPP-d3 by LC-MS/MS
This protocol provides a standard procedure for the extraction and quantification of TPP from whole blood samples for clinical or research purposes.[6][7][10]
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of whole blood sample (calibrator, control, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 100 µL of an internal standard working solution containing a known concentration of TPP-d3 dissolved in an organic solvent (e.g., methanol). c. Add 100 µL of a protein precipitation agent, such as 10% trichloroacetic acid (TCA), to the mixture. d. Vortex vigorously for 30-60 seconds to ensure complete mixing and protein precipitation. e. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins. f. Carefully transfer the clear supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- System: UHPLC system.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A suitable gradient from low to high organic phase to elute TPP.
- Flow Rate: ~0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):
- System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- TPP: Q1 425.1 -> Q3 122.1 (example transition)
- TPP-d3: Q1 428.1 -> Q3 122.1 (or other appropriate fragment)
-
Quantification: a. Generate a calibration curve by plotting the ratio of the TPP peak area to the TPP-d3 peak area against the concentration of the calibrator samples. b. Determine the concentration of TPP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of Thiamine Pyrophosphate (TPP)
Caption: The catalytic cycle of TPP, highlighting the crucial C2-H deprotonation step.
Diagram 2: Experimental Workflow for KIE Analysis via H/D Exchange
Caption: Workflow for determining the H/D exchange rate constant using ¹H-NMR.
Diagram 3: Workflow for Bioanalysis using TPP-d3 Internal Standard
Caption: Bioanalytical workflow for TPP quantification using a TPP-d3 internal standard.
Conclusion
This compound is a versatile and powerful tool for researchers across basic science and drug development. Its application in mechanistic studies provides unparalleled insight into the fundamental activation step of TPP-dependent enzymes. As a stable isotope-labeled internal standard, it represents the gold standard for accurate and reliable quantification of TPP in complex biological matrices, a critical need for clinical diagnostics and metabolic research. Finally, the principles of metabolic stabilization through deuteration offer a potential avenue for the development of novel therapeutics based on thiamine analogues. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to harness the full potential of TPP-d3 in their research.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 3. Structural basis for flip-flop action of thiamin pyrophosphate-dependent enzymes revealed by human pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine Pyrophosphate Biosynthesis and Transport in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. Evidence for dramatic acceleration of a C-H bond ionization rate in thiamin diphosphate enzymes by the protein environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thiamine Pyrophosphate-d3 in Research and Drug Development
This technical guide provides an in-depth overview of Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3), a deuterated isotopologue of the essential coenzyme Thiamine Pyrophosphate (TPP). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its application in metabolic research and as an internal standard in analytical methodologies.
Core Data Summary
Thiamine Pyrophosphate-d3 serves as a critical tool in biomedical and pharmaceutical research, primarily as an internal standard for mass spectrometry-based quantification of endogenous TPP. Its isotopic labeling ensures that it mimics the chemical and physical behavior of the unlabeled analyte, allowing for accurate and precise measurements by correcting for matrix effects and variations in sample processing.
Quantitative Data
| Property | Value | Source(s) |
| Labeled CAS Number | 2483831-79-2 | [1][2][3][4] |
| Unlabeled CAS Number | 154-87-0 | [1][3][5] |
| Molecular Weight | 463.79 g/mol | [1][2][3][5] |
| Molecular Formula | C₁₂H₁₆D₃ClN₄O₇P₂S | [1][2][3][5] |
Role in Metabolic Pathways
Thiamine Pyrophosphate is a vital coenzyme for several key enzymes involved in central carbon metabolism. Its presence is crucial for cellular energy generation and the biosynthesis of essential molecules. TPP-d3, as a stable isotope-labeled analog, is instrumental in studying the flux and regulation of these pathways.
Key TPP-Dependent Enzymatic Reactions
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[6]
-
Transketolase: A crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for the interconversion of sugar phosphates and the production of NADPH and precursors for nucleotide synthesis.
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
Central role of Thiamine Pyrophosphate (TPP) in metabolism.
Experimental Protocols
Quantification of Thiamine Pyrophosphate in Whole Blood using LC-MS/MS with TPP-d3 Internal Standard
This protocol outlines a common method for the accurate quantification of TPP in whole blood samples, employing TPP-d3 for isotope dilution mass spectrometry.
Methodology:
-
Sample Preparation:
-
Thaw frozen whole blood samples at room temperature.
-
To 100 µL of hemolyzed whole blood, add 300 µL of a working internal standard solution containing a known concentration of TPP-d3 (e.g., 50 ng/mL in deionized water).
-
Vortex mix for 30 seconds.
-
Add 30 µL of 70% perchloric acid or an appropriate volume of trichloroacetic acid to precipitate proteins.[4][7]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions for TPP and TPP-d3. A common transition for TPP is m/z 425.1 > 121.85.[4][7] The corresponding transition for TPP-d3 would be m/z 428.1 > 121.85, accounting for the three deuterium (B1214612) atoms.
-
-
Data Analysis:
-
Quantify the concentration of TPP in the samples by calculating the peak area ratio of the analyte to the internal standard (TPP/TPP-d3).
-
Generate a calibration curve using standards of known TPP concentrations spiked with the same amount of TPP-d3 internal standard.
-
Workflow for TPP quantification by LC-MS/MS.
Enzymatic Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This protocol describes a general method for measuring the activity of the PDC, for which TPP is an essential cofactor.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates or mitochondrial extracts from tissues or cultured cells in an appropriate buffer.
-
Determine the protein concentration of the extracts for normalization of enzyme activity.
-
-
Assay Procedure (Colorimetric):
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), pyruvate (substrate), coenzyme A, NAD+, and thiamine pyrophosphate (TPP).
-
Initiate the reaction by adding the sample extract to the reaction mixture.
-
The PDC-catalyzed reaction produces NADH, which can be measured directly by the increase in absorbance at 340 nm.
-
Alternatively, the NADH produced can be coupled to a colorimetric reaction. For example, in the presence of a diaphorase, NADH can reduce a tetrazolium salt (e.g., MTT or INT) to a colored formazan (B1609692) product, which can be measured at a specific wavelength (e.g., 565 nm for MTT).[2][5][8]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time.
-
Determine the specific activity of the PDC in the sample, typically expressed as units of enzyme activity per milligram of protein. One unit is often defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.
-
Workflow for Pyruvate Dehydrogenase Complex (PDC) activity assay.
References
- 1. biocompare.com [biocompare.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Case Western Reserve University [case.edu]
- 4. nvkc.nl [nvkc.nl]
- 5. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Biological significance of Thiamine pyrophosphate in metabolic pathways
A Technical Guide for Researchers and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a suite of crucial enzymes that govern central carbon metabolism.[1] Its significance extends from energy generation via the citric acid cycle to the biosynthesis of nucleic acids and neurotransmitters.[2][3] A deficiency in thiamine can lead to severe metabolic and neurological disorders, including beriberi and Wernicke-Korsakoff syndrome, underscoring the vital role of TPP in maintaining cellular homeostasis.[3][4] This guide provides an in-depth examination of TPP's function, the pathways it regulates, and methodologies for its study, tailored for professionals in biomedical research and pharmaceutical development.
The Chemical Foundation of TPP Catalysis
At the heart of TPP's catalytic power is the thiazolium ring.[1] A proton on the C2 carbon of this ring is unusually acidic, and its removal by an enzymatic base generates a potent nucleophilic carbanion, often referred to as an ylide.[5] This carbanion is the key reactive species that attacks the carbonyl carbon of substrates, such as α-keto acids.[1][5] The positively charged nitrogen atom in the thiazolium ring acts as an "electron sink," stabilizing the negatively charged intermediates formed during the reaction, thereby facilitating the cleavage of carbon-carbon bonds—a notoriously difficult chemical transformation.[5]
The general mechanism proceeds in several key steps:
-
Ylide Formation: The enzyme deprotonates the C2 carbon of the TPP thiazolium ring.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the substrate (e.g., pyruvate).
-
Decarboxylation: The C-C bond of the substrate is cleaved, releasing CO2 and forming a resonance-stabilized intermediate (e.g., hydroxyethyl-TPP).[5]
-
Product Release: The intermediate transfers the acyl group to an acceptor, regenerating the TPP cofactor for the next catalytic cycle.
Core Metabolic Pathways Dependent on TPP
TPP is a mandatory cofactor for several multi-enzyme complexes and standalone enzymes that are strategically positioned at critical metabolic crossroads.[2][6] These enzymes are primarily involved in the decarboxylation of α-keto acids and the transfer of two-carbon units.[5]
The PDC forms the irreversible link between glycolysis and the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate (B1213749) to acetyl-CoA.[6][7] TPP is the cofactor for the first component of this complex, pyruvate dehydrogenase (E1). A deficiency in TPP leads to reduced PDC activity, causing pyruvate to be shunted towards lactate (B86563) production, which can result in life-threatening lactic acidosis.[8][9] This impairment also severely restricts the cell's ability to generate ATP from carbohydrates.[10]
Located within the mitochondrial matrix, α-KGDHC catalyzes a key rate-limiting step in the citric acid cycle: the conversion of α-ketoglutarate to succinyl-CoA.[2] TPP is essential for the E1 component of this complex. Dysfunction of α-KGDHC due to TPP deficiency disrupts the citric acid cycle, leading to reduced production of ATP and NADH, and can impair the synthesis of neurotransmitters like glutamate (B1630785) and GABA.[4][6]
Transketolase is a cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[11] It utilizes TPP to catalyze the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[12] This function is vital for two main reasons:
-
It provides a route for the synthesis of ribose-5-phosphate (B1218738), the precursor for nucleotide and nucleic acid synthesis.[2]
-
It generates NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining the cellular redox state by regenerating reduced glutathione.[7]
The activity of erythrocyte transketolase is a well-established diagnostic marker for thiamine nutritional status.[13][14]
This mitochondrial complex is responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the metabolism of leucine, isoleucine, and valine.[2][6] TPP is the cofactor for the E1 component. A defect in this complex leads to the accumulation of branched-chain amino acids and their ketoacid derivatives, a condition known as Maple Syrup Urine Disease.
Quantitative Data on TPP-Dependent Enzymes
The interaction between TPP and its apoenzymes is characterized by high affinity. Understanding the kinetics of these enzymes is crucial for developing targeted therapeutics.
| Enzyme Complex | Component | Organism | Substrate | Km (μM) | Reference |
| Pyruvate Dehydrogenase | E1 | E. coli | Pyruvate | 150 - 300 | [15] |
| Pyruvate Dehydrogenase | E1 | Porcine | Pyruvate | 25 - 50 | [16] |
| α-Ketoglutarate Dehydrogenase | E1 | E. coli | α-Ketoglutarate | 30 - 100 | [16] |
| Transketolase | - | S. cerevisiae | Xylulose-5-P | 40 - 60 | [13] |
| Transketolase | - | E. coli | TPP | ~0.1 (high affinity) | [17] |
| Pyruvate Decarboxylase | - | S. cerevisiae | Pyruvate | 300 - 500 | [16] |
Note: Km values can vary significantly based on experimental conditions (pH, temperature, ionic strength). The values presented are indicative ranges from the literature.
Experimental Protocols for TPP-Enzyme Analysis
Studying TPP-dependent enzymes requires robust and specific assays. Below are outlines of key experimental protocols.
This method measures the overall activity of the PDC by monitoring the reduction of NAD⁺, which is coupled to the oxidation of pyruvate.
-
Principle: The final enzyme of the complex, dihydrolipoamide (B1198117) dehydrogenase (E3), reduces NAD⁺ to NADH. The rate of NADH formation, monitored spectrophotometrically at 340 nm, is proportional to the PDC activity.
-
Reagents:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 2 mM MgCl₂)
-
Thiamine Pyrophosphate (TPP), ~0.2 mM
-
Coenzyme A (CoA), ~0.1 mM
-
NAD⁺, ~2.5 mM
-
Cysteine-HCl (to keep CoA reduced)
-
Pyruvate (substrate), ~5 mM
-
Enzyme source (e.g., mitochondrial extract, purified complex)
-
-
Procedure:
-
Pre-incubate the enzyme source in the assay buffer with TPP, CoA, NAD⁺, and cysteine at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding pyruvate.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
-
Notes: This assay can be adapted to a 96-well plate format for higher throughput. Controls lacking pyruvate or the enzyme source are essential.
This is a classic diagnostic test for thiamine deficiency. It measures the basal activity of transketolase in erythrocyte lysates and the activity after stimulation with exogenous TPP. A significant increase upon TPP addition (the "TPP effect") indicates a deficiency.
-
Principle: Transketolase activity is measured by the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate. The disappearance of the substrate (ribose-5-phosphate) is monitored.
-
Reagents:
-
Erythrocyte hemolysate (prepared from a whole blood sample)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Thiamine Pyrophosphate (TPP) solution (for the stimulated assay)
-
Colorimetric reagent (e.g., orcinol-ferric chloride, which reacts with pentoses)
-
-
Procedure:
-
Prepare two sets of reaction tubes for each sample: one for basal activity and one for TPP-stimulated activity.
-
To the "stimulated" tubes, add a saturating concentration of TPP. Add an equal volume of buffer to the "basal" tubes.
-
Add the hemolysate to all tubes and pre-incubate.
-
Initiate the reaction by adding ribose-5-phosphate.
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Centrifuge to remove precipitated protein.
-
Measure the remaining ribose-5-phosphate in the supernatant using a colorimetric method (e.g., orcinol (B57675) reaction).
-
Calculate the activity based on the amount of substrate consumed. The TPP effect is expressed as the percentage increase in activity in the presence of added TPP.
-
TPP-Dependent Enzymes as Drug Targets
The essential nature of TPP-dependent enzymes, coupled with structural differences between mammalian and microbial or cancer cell enzymes, makes them attractive targets for drug development.[18][19]
-
Antimicrobials & Herbicides: Differences in the active sites of TPP-dependent enzymes between humans and pathogens (bacteria, fungi) or plants can be exploited to design selective inhibitors.[18]
-
Oncology: Many cancer cells exhibit altered glucose metabolism (the Warburg effect) and can show increased reliance on pathways involving TPP-dependent enzymes.[9] Therefore, inhibitors of enzymes like PDC or transketolase are being investigated as potential anti-cancer agents.[20] For instance, small-molecule inhibitors of PDH E1 have shown promise in preclinical cancer models.[20]
-
Neuroprotection: Given the high energy demand of the brain and its reliance on glucose metabolism, dysfunction of TPP-dependent enzymes is implicated in neurodegenerative diseases.[3] Modulating these enzymes could offer therapeutic avenues.
The development of thiamine analogs and substrate mimics that can selectively inhibit specific TPP-dependent enzymes is an active area of research.[16][18][21] These compounds serve as valuable chemical probes to dissect the roles of these enzymes in disease and as potential starting points for new therapeutics.[22]
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. portlandpress.com [portlandpress.com]
- 4. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 5. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Thiamine-responsive lactic acidaemia: role of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Transketolase - Wikipedia [en.wikipedia.org]
- 13. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current mechanistic understanding of thiamin diphosphate-dependent enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Two-Species Model of transketolase explains donor substrate-binding, inhibition and heat-activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiamin diphosphate-dependent enzymes: from enzymology to metabolic regulation, drug design and disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00884C [pubs.rsc.org]
- 21. Studies on thiamine diphosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Thiamine Pyrophosphate (TPP) Analogues for Investigating the Structure-Activity Relationship (SAR) of Inhibitors of TPP-dependent Enzymes [repository.cam.ac.uk]
The Synthesis and Biosynthesis of Thiamine Pyrophosphate: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism across all domains of life. Its intricate synthesis, both chemically in the laboratory and biologically within organisms, presents a fascinating area of study with significant implications for drug development, particularly in the pursuit of novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical synthesis and the diverse biosynthetic pathways of TPP, complete with detailed experimental protocols and quantitative data to aid researchers in this field.
Chemical Synthesis of Thiamine Pyrophosphate
The laboratory synthesis of TPP from thiamine hydrochloride is a critical process for generating standards for analytical purposes and for various biochemical studies. The most common method involves the phosphorylation of the hydroxyl group of thiamine.
Synthesis of Thiamine Pyrophosphate from Thiamine
A prevalent method for the chemical synthesis of TPP involves the phosphorylation of thiamine using pyrophosphoryl chloride in an inert solvent.
Reaction Scheme:
A two-step process is often employed, starting with the synthesis of thiamine monophosphate (TMP), which is then further phosphorylated to TPP.[1] A one-pot synthesis is also possible but may lead to a mixture of products requiring more extensive purification.
General Protocol for TPP Synthesis:
A detailed, modern protocol for the chemical synthesis of TPP can be adapted from various literature sources. A general approach involves the reaction of thiamine hydrochloride with a phosphorylating agent like pyrophosphoryl chloride in a suitable solvent, followed by purification.
Note: The chemical synthesis of TPP can be challenging due to the potential for side reactions and the lability of the pyrophosphate bond. Yields can vary significantly based on the specific conditions and purification methods employed.
Biosynthesis of Thiamine Pyrophosphate
Living organisms have evolved sophisticated enzymatic pathways to synthesize TPP de novo or to salvage it from the environment. These pathways vary between prokaryotes and eukaryotes, offering potential targets for selective drug design.
De Novo Biosynthesis in Prokaryotes (e.g., Escherichia coli and Bacillus subtilis)
In bacteria, the biosynthesis of TPP is a convergent pathway where the pyrimidine (B1678525) and thiazole (B1198619) moieties are synthesized separately and then coupled.[2][3]
-
Pyrimidine Moiety Synthesis: The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine (B94841) biosynthesis. This complex rearrangement is catalyzed by hydroxymethylpyrimidine phosphate (B84403) synthase (ThiC) .[1][3] The resulting 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) is then pyrophosphorylated by hydroxymethylpyrimidine (phosphate) kinase (ThiD) to yield HMP-PP.[1][3]
-
Thiazole Moiety Synthesis: The thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is formed from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine (in E. coli), and cysteine.[1] This process involves a series of enzymes including DXP synthase (Dxs) , thiazole synthase (ThiG) , and a sulfur-carrier protein ThiS activated by ThiF .[1]
-
Coupling and Final Phosphorylation: Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and HET-P to form thiamine monophosphate (TMP).[3] The final step is the ATP-dependent phosphorylation of TMP to TPP, catalyzed by thiamine phosphate kinase (ThiL) .[3]
De Novo Biosynthesis in Eukaryotes (e.g., Yeast and Plants)
Eukaryotic TPP biosynthesis also involves the separate synthesis and subsequent coupling of pyrimidine and thiazole moieties, though the enzymatic machinery and subcellular localization differ from prokaryotes.[4]
-
In Yeast (Saccharomyces cerevisiae): The pyrimidine moiety is derived from histidine and pyridoxal (B1214274) phosphate. The thiazole moiety synthesis is also distinct from the prokaryotic pathway.
-
In Plants (Arabidopsis thaliana): The biosynthesis of the pyrimidine and thiazole moieties occurs in the plastids.[5] The intermediates are then transported to the cytosol for the final steps of TPP synthesis.
Salvage Pathways
Many organisms possess salvage pathways to recycle thiamine and its precursors from the environment, conserving the energy required for de novo synthesis.[4] These pathways typically involve kinases that phosphorylate salvaged intermediates. For instance, free thiamine can be converted to TPP by thiamine pyrophosphokinase (TPK) in a single step in some organisms, while in others like E. coli, it is first converted to TMP by thiamine kinase (ThiK) and then to TPP by ThiL.[6]
Quantitative Data on TPP Biosynthesis Enzymes
The kinetic parameters of the enzymes involved in TPP biosynthesis are crucial for understanding the efficiency and regulation of the pathway. The following table summarizes available data for key enzymes from different organisms.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| ThiC | Escherichia coli | AIR, SAM | ~100 (AIR) | ~0.003 | ~30 | [7] |
| ThiD | Bacillus subtilis | HMP | - | - | - | |
| HMP-P | - | - | - | |||
| ThiE | Escherichia coli | HMP-PP, THZ-P | 1 (HMP-PP), 2 (THZ-P) | - | - | [8] |
| ThiL | Pseudomonas aeruginosa | TMP, ATP | 8.0 ± 3.5 (TMP), 111 ± 8 (ATP) | 0.067 ± 0.003 | 8.4 x 103 | [6] |
Note: Kinetic data can vary depending on the experimental conditions. The values presented here are indicative and should be consulted with the original literature for detailed context.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of TPP synthesis and biosynthesis.
Cloning, Expression, and Purification of a His-tagged TPP Biosynthesis Enzyme (e.g., E. coli ThiE)
This protocol describes a general procedure for producing and purifying a recombinant His-tagged enzyme for biochemical characterization.[9][10]
1. Gene Cloning:
- Amplify the thiE gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).
- Digest the PCR product and a pET expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
- Ligate the digested gene into the vector to create the expression plasmid.
- Transform the plasmid into a suitable E. coli cloning strain (e.g., DH5α) and verify the sequence.
2. Protein Expression:
- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Grow a 1 L culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Protein Purification:
- Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
- Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
- Analyze the purified protein by SDS-PAGE.
- For further purification, perform size-exclusion chromatography.
In Vitro Reconstitution of the TPP Biosynthesis Pathway
This experiment aims to produce TPP from its initial precursors using purified enzymes.[5]
Reaction Mixture (a representative example):
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates: 5-aminoimidazole ribotide (AIR), S-adenosylmethionine (SAM), 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, cysteine, ATP, MgCl2
-
Purified Enzymes: ThiC, ThiD, Dxs, ThiF, ThiS, ThiG, ThiH, ThiI, ThiE, ThiL
-
Incubation: 37°C for a specified time (e.g., 2-4 hours).
Analysis:
-
Terminate the reaction by adding trichloroacetic acid.
-
Analyze the formation of TPP using the HPLC method described below.
Enzyme Assays
4.3.1. Thiamine Phosphate Synthase (ThiE) Activity Assay (HPLC-based):
This assay measures the formation of thiamine monophosphate (TMP) from its substrates.
-
Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 100 µM HMP-PP, 100 µM HET-P, and purified ThiE.
-
Incubation: 37°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding an equal volume of 10% trichloroacetic acid. Centrifuge to pellet the precipitated protein. Analyze the supernatant for TMP formation using the HPLC method described in section 4.4.
4.3.2. Thiamine Phosphate Kinase (ThiL) Activity Assay (Continuous Spectrophotometric):
This coupled-enzyme assay continuously monitors the production of ADP, which is stoichiometric with the formation of TPP.
-
Reaction Mixture: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 1 mM ATP, 0.5 mM TMP, lactate (B86563) dehydrogenase (LDH), and pyruvate (B1213749) kinase (PK).
-
Procedure: Initiate the reaction by adding purified ThiL. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
HPLC Analysis of Thiamine and its Phosphates
This method allows for the separation and quantification of thiamine, TMP, and TPP.[11][12]
-
Sample Preparation: Deproteinate samples (e.g., from enzyme assays or cell lysates) by adding trichloroacetic acid to a final concentration of 5-10%. Centrifuge and collect the supernatant.
-
Derivatization (Thiochrome Method): In an alkaline environment (e.g., using NaOH), oxidize the thiamine compounds to their highly fluorescent thiochrome (B1210408) derivatives using potassium ferricyanide.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Ion-pairing agents like tetrabutylammonium (B224687) hydroxide (B78521) can be added to improve the retention of the phosphorylated compounds.
-
Detection: Fluorescence detector with excitation at ~365 nm and emission at ~435 nm.
-
-
Quantification: Use external standards of thiamine, TMP, and TPP to create a calibration curve for quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Prokaryotic De Novo TPP Biosynthesis Pathway
Caption: Prokaryotic de novo biosynthesis pathway of Thiamine Pyrophosphate.
TPP Salvage Pathways
Caption: Overview of Thiamine Pyrophosphate salvage pathways.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for recombinant enzyme characterization.
Conclusion
The synthesis and biosynthesis of thiamine pyrophosphate represent a rich field of study with direct relevance to human health and the development of new therapeutics. The distinct enzymatic pathways for TPP biosynthesis in prokaryotes compared to eukaryotes provide promising targets for the development of novel antibiotics. This guide has provided a comprehensive overview of the chemical synthesis and biosynthetic pathways of TPP, along with detailed experimental protocols and quantitative data to empower researchers in their endeavors to further unravel the complexities of this essential cofactor and exploit its metabolic pathways for therapeutic benefit.
References
- 1. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations about the Continuous Assay Methods, Spectrophotometric and Spectrofluorometric, of the Monophenolase Activity of Tyrosinase | MDPI [mdpi.com]
- 3. Thiamine biosynthesis in Escherichia coli: in vitro reconstitution of the thiazole synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thiamine Pyrophosphate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Thiamine (B1217682) Pyrophosphate-d3. This deuterated analog of thiamine pyrophosphate serves as a critical internal standard for mass spectrometry-based quantification of its endogenous counterpart in various biological matrices.
Certificate of Analysis: Representative Data
The following tables summarize typical quantitative data found on a Certificate of Analysis for Thiamine Pyrophosphate-d3, compiled from various suppliers.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)thiazolium-d3 Chloride |
| Molecular Formula | C₁₂H₁₆D₃ClN₄O₇P₂S |
| Molecular Weight | 463.79 g/mol |
| CAS Number | 2483831-79-2 |
| Unlabeled CAS Number | 154-87-0 |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Purity | HPLC | ≥94%[1] |
| Chemical Purity | Not Specified | 95%[2] |
| Purity (HPLC) | HPLC | >95%[3] |
| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium (B1214612) incorporation |
| Identity | ¹H NMR, ³¹P NMR, MS | Conforms to structure |
| Appearance | Visual | White to off-white powder |
| Solubility | Visual | Soluble in water |
Experimental Protocols
The quality control of this compound typically involves a combination of chromatographic and spectroscopic techniques to ensure purity, identity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical purity of the this compound lot.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 242 nm, which is the absorbance maximum for thiamine.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, typically water or the mobile phase, at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight and assess the level of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) in positive mode is a common technique.[5]
-
Methodology:
-
Sample Infusion: The sample solution can be directly infused into the mass spectrometer or injected via an LC system.
-
Mass Transitions: For tandem mass spectrometry (MS/MS), specific mass transitions are monitored. For this compound, the precursor ion would be m/z 428.1, and a characteristic product ion would be m/z 124.85.[5] For the unlabeled analog, the transition is m/z 425.1 > 121.85.[5]
-
Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to determine the percentage of the d3-labeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
Spectra Acquisition: ¹H NMR and ³¹P NMR spectra are typically acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integrations of the signals in the NMR spectra are compared with the expected structure of this compound. The absence of signals corresponding to the protons that have been replaced by deuterium confirms the labeling position.
-
Visualizations
Analytical Workflow for Quality Control
Role of Thiamine Pyrophosphate in the Pyruvate (B1213749) Dehydrogenase Complex
Thiamine pyrophosphate is a crucial coenzyme for several enzymatic reactions, including the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle.
References
- 1. scbt.com [scbt.com]
- 2. Vitamin Bâ pyrophosphate chloride (thiamine pyrophosphate chloride) (pyrimidyl-methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-8741-0.001 [isotope.com]
- 3. Thiamine-d3 Pyrophosphate Chloride (d3-Major) [lgcstandards.com]
- 4. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
Key differences between thiamine and Thiamine pyrophosphate
An In-depth Technical Guide to the Core Differences Between Thiamine (B1217682) and Thiamine Pyrophosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin that serves as the precursor to its biologically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (TDP).[1] While thiamine is the dietary form of the vitamin, TPP is the functional coenzyme that participates in critical metabolic processes.[2] Understanding the distinct chemical, biosynthetic, and functional differences between these two molecules is fundamental for research into metabolic disorders, neurodegenerative diseases, and the development of novel therapeutic agents. This guide provides a detailed examination of these differences, supported by quantitative data, experimental methodologies, and pathway visualizations.
Chemical and Physical Properties
The primary structural difference between thiamine and TPP is the presence of a pyrophosphate (diphosphate) group on the hydroxyethyl (B10761427) side chain of the thiazole (B1198619) ring.[3] This addition, which occurs intracellularly, fundamentally alters the molecule's chemical properties and biological activity.
Thiamine consists of a pyrimidine (B1678525) ring and a thiazole ring linked by a methylene (B1212753) bridge.[3] TPP is the thiamine derivative produced by the enzyme thiamine diphosphokinase, which attaches a pyrophosphate group.[4] The thiazole ring is the most reactive part of the TPP molecule, with the C2 carbon capable of donating a proton to form a reactive carbanion, or ylide.[3][4] This ylide is central to TPP's catalytic function.
Data Presentation: Comparative Properties
The table below summarizes the key quantitative differences between thiamine and thiamine pyrophosphate.
| Property | Thiamine (as Hydrochloride) | Thiamine Pyrophosphate (TPP) | Key Difference |
| Molecular Formula | C₁₂H₁₇N₄OS⁺ · Cl⁻ | C₁₂H₁₉N₄O₇P₂S⁺ | Addition of a pyrophosphate group (P₂O₇H₂) |
| Molar Mass | 300.81 g/mol [5] | 425.31 g/mol [4] | Increased mass due to the pyrophosphate moiety |
| pKa | 4.9 (for the N1 nitrogen of the pyrimidine ring)[6] | Data not readily available, but pyrophosphate pKa's add complexity | The pyrophosphate group introduces additional acidic protons. |
| Solubility | Highly soluble in water (~1 g/mL); soluble in glycerol, methanol.[6] | Soluble in water. | Both are water-soluble, a key feature for biological transport and function. |
| Biological Role | Precursor vitamin, transport form.[1] | Active coenzyme form.[2] | TPP is the direct participant in enzymatic reactions. |
Biosynthesis and Metabolism
Thiamine is obtained from the diet and absorbed in the small intestine.[1] Once inside the cell, it must be converted to TPP to become biologically active.
The synthesis of TPP from thiamine is a single enzymatic step catalyzed by thiamine diphosphokinase (also known as thiamine pyrophosphokinase or TPK1).[7] This cytosolic enzyme transfers a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group of thiamine, yielding TPP and adenosine monophosphate (AMP).[7][8] The reaction requires a divalent metal ion, typically magnesium (Mg²⁺), as a cofactor.[2] The activity of TPK1 is subject to feedback inhibition by its product, TPP, which is a crucial mechanism for maintaining TPP homeostasis within the cell.[8]
While TPP is the most abundant and well-characterized form, other phosphorylated derivatives exist, including thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP).[9]
-
Thiamine Monophosphate (ThMP): Primarily a product of TPP hydrolysis.[10]
-
Thiamine Triphosphate (ThTP): Found in most animal tissues, though at much lower concentrations than TPP. While its precise role is still under investigation, it is suggested to have non-coenzyme functions, potentially in nerve impulse transmission and protein phosphorylation.[1][9]
Biological Functions: Coenzyme Catalysis
The addition of the pyrophosphate group transforms thiamine into a potent coenzyme. TPP is essential for the function of several key enzymes involved in carbohydrate and amino acid metabolism.[2]
Key TPP-Dependent Enzymes:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Located in the mitochondria, PDH links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A critical rate-limiting enzyme in the citric acid cycle, it catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[2]
-
Transketolase (TK): A cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for the synthesis of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738).[2]
The catalytic action of TPP relies on the acidity of the C2 proton on the thiazole ring.[3] Within the enzyme's active site, this proton is removed, forming a highly reactive carbanion (ylide).[11] This ylide nucleophilically attacks the carbonyl carbon of α-ketoacid substrates (like pyruvate), facilitating decarboxylation.[4]
Experimental Protocols
Differentiating and quantifying thiamine and its phosphorylated esters is crucial for assessing nutritional status and studying metabolic pathways. The two primary methods are direct quantification by HPLC and functional assessment via the erythrocyte transketolase activity assay.
Protocol 1: HPLC for Thiamine and Phosphate Ester Quantification
This method allows for the direct measurement of thiamine, ThMP, and TPP in biological samples, typically whole blood.[12] The protocol involves protein precipitation, pre-column derivatization of thiamine compounds into fluorescent thiochrome (B1210408) derivatives, and separation by reverse-phase HPLC with fluorescence detection.[13][14]
Methodology:
-
Sample Preparation:
-
Pre-Column Derivatization:
-
In a new tube, mix 50 µL of the supernatant with 50 µL of 1% potassium ferricyanide (B76249) in 15% sodium hydroxide.
-
Vortex for 10 seconds to oxidize thiamine and its esters to their respective thiochrome derivatives.
-
Immediately inject the mixture onto the HPLC system. The thiochrome product is unstable, so timing is critical.
-
-
HPLC-Fluorescence Detection:
-
Column: C18 reverse-phase column (e.g., 125 mm x 4 mm).[15]
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 90 mM, pH 8.6) and an organic solvent like acetonitrile (B52724) or methanol.[14][16]
-
Flow Rate: 0.8 - 1.2 mL/min.[15]
-
Temperature: 30°C.[15]
-
Detector: Fluorescence detector set to an excitation wavelength of ~360-375 nm and an emission wavelength of ~430-450 nm.
-
Quantification: Calculate concentrations based on the peak areas or heights against a standard curve prepared with known concentrations of thiamine, ThMP, and TPP.[15]
-
Protocol 2: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This is a functional assay that measures TPP status by assessing the activity of the TPP-dependent enzyme transketolase in erythrocytes.[17][18] The "activity coefficient" (AC) reflects the degree of saturation of the apoenzyme with its TPP coenzyme.
Methodology:
-
Sample Preparation (Hemolysate):
-
Collect venous blood in heparin-containing tubes.
-
Centrifuge to separate plasma and buffy coat from erythrocytes.
-
Wash the packed red blood cells three times with cold 0.9% saline solution.
-
Lyse the washed erythrocytes by adding cold deionized water and freezing/thawing. The resulting solution is the hemolysate.
-
-
Enzymatic Reaction:
-
Prepare two sets of reaction mixtures for each sample.
-
Basal Activity: Mix hemolysate with a reaction buffer containing ribose-5-phosphate (substrate), NADH, and the coupling enzymes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.[19]
-
Stimulated Activity: Prepare the same mixture as above but add an excess of TPP to the reaction buffer.[19]
-
Incubate both mixtures at 37°C.
-
-
Measurement:
-
The transketolase reaction produces glyceraldehyde-3-phosphate, which is converted through subsequent enzymatic steps that oxidize NADH to NAD⁺.[19]
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the transketolase activity.
-
-
Calculation and Interpretation:
Conclusion
The distinction between thiamine and thiamine pyrophosphate is that of a precursor and its essential, active coenzyme. Thiamine is the dietary form, while TPP, formed through enzymatic pyrophosphorylation, is the functional molecule that drives key reactions in central metabolism. This conversion is the critical activation step, enabling TPP to participate in catalysis through the unique chemistry of its thiazolium ring. For researchers and drug development professionals, appreciating these differences is vital for accurately assessing vitamin status, understanding the pathophysiology of thiamine-related disorders, and designing targeted therapeutic interventions that can effectively modulate the activity of TPP-dependent enzymes.
References
- 1. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Thiamine Properties [thiamine.dnr.cornell.edu]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. agustogroup.com [agustogroup.com]
- 6. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiamine diphosphokinase - Wikipedia [en.wikipedia.org]
- 8. Product inhibition of mammalian thiamine pyrophosphokinase is an important mechanism for maintaining thiamine diphosphate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamin diphosphate in biological chemistry: new aspects of thiamin metabolism, especially triphosphate derivatives acting other than as cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. How thiamine diphosphate is activated in enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. j-jabs.umin.jp [j-jabs.umin.jp]
- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 18. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 19. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Enzymatic Reactions Involving Thiamine Pyrophosphate (TPP)
For Researchers, Scientists, and Drug Development Professionals
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a suite of enzymes that catalyze fundamental reactions in carbohydrate and amino acid metabolism.[1][2] Its unique chemical properties, centered around the thiazolium ring, enable it to facilitate reactions that are otherwise chemically challenging, such as the cleavage of carbon-carbon bonds adjacent to a carbonyl group.[3][4] This guide provides an in-depth exploration of the core mechanisms of TPP-dependent enzymes, presents key quantitative data, details relevant experimental protocols, and visualizes the catalytic processes.
The Core Catalytic Mechanism of TPP
Thiamine pyrophosphate is a derivative of thiamine, produced by the enzyme thiamine diphosphokinase.[1] It consists of a pyrimidine (B1678525) ring linked to a thiazolium ring, which is in turn connected to a pyrophosphate group. The catalytic activity of TPP resides in the acidic proton at the C2 position of the thiazolium ring.[1][5]
The general mechanism proceeds through several key steps:
-
Ylide Formation: In the enzyme's active site, a basic amino acid residue abstracts the acidic C2 proton from the thiazolium ring, forming a highly nucleophilic ylide, a species with adjacent positive and negative charges.[1][5] This ylide is the catalytically active form of the cofactor.[6]
-
Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the substrate (e.g., an α-keto acid like pyruvate).[1] This forms a covalent bond between the cofactor and the substrate, creating a tetrahedral intermediate.
-
Electron Sink Stabilization: The positively charged nitrogen atom in the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops on the substrate's carbonyl carbon during subsequent bond cleavage.[3][5]
-
Bond Cleavage (Decarboxylation/Transfer): This stabilization facilitates the cleavage of a C-C bond. In decarboxylases, this involves the release of CO2. In transketolases, it involves the transfer of a two-carbon ketol group.[1][7] The resulting intermediate is often referred to as "active aldehyde" or an enamine.[7][8]
-
Product Release: The intermediate is resolved by protonation and subsequent release of the product aldehyde (in decarboxylation) or transfer of the activated carbonyl group to an acceptor molecule.[1] The TPP ylide is regenerated, ready for another catalytic cycle.
This fundamental mechanism is adapted by various enzymes to perform a range of critical metabolic transformations.
Diagram: General Catalytic Cycle of TPP-Dependent Enzymes
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]
- 5. youtube.com [youtube.com]
- 6. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Perspectives on Thiamine Catalysis: From Enzymic to Biomimetic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Thiamine Pyrophosphate in Whole Blood by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP), plays a critical role as a coenzyme in carbohydrate and branched-chain amino acid metabolism.[1] TPP is vital for cellular energy generation through its involvement in the pyruvate (B1213749) dehydrogenase complex, the α-ketoglutarate dehydrogenase complex in the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] Accurate and reliable quantification of TPP in biological matrices is crucial for assessing nutritional status, diagnosing thiamine deficiency-related disorders, and in various research applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of TPP.[4][5] The use of a stable isotope-labeled internal standard, such as Thiamine pyrophosphate-d3 (TPP-d3), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7] This application note provides a detailed protocol for the quantification of TPP in human whole blood using LC-MS/MS with TPP-d3 as an internal standard.
Thiamine Metabolism and Signaling Pathway
Thiamine is absorbed in the small intestine and transported into cells, where it is phosphorylated to its active form, TPP, by the enzyme thiamine pyrophosphate kinase 1 (TPK1).[2] TPP then acts as a crucial cofactor for several key enzymes in central metabolic pathways.[1][2]
Caption: Thiamine is converted to its active form, TPP, which is an essential cofactor for key metabolic enzymes.
Experimental Workflow
The overall experimental workflow for the quantification of TPP in whole blood involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: A streamlined workflow for accurate TPP quantification in whole blood samples.
Materials and Methods
Materials
-
Thiamine pyrophosphate (TPP) standard (Sigma-Aldrich)
-
This compound (TPP-d3) internal standard (Buchem B.V.)[6]
-
Trichloroacetic acid (TCA) (Sigma-Aldrich)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human whole blood (EDTA)
Instrumentation
-
A UPLC-MS/MS system, such as a Waters™ UPLC system coupled with a tandem quadrupole mass spectrometer, was used for analysis.[6]
Experimental Protocols
Standard and Internal Standard Preparation
-
TPP Stock Solution (1 mg/mL): Accurately weigh and dissolve TPP in LC-MS grade water.
-
TPP-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve TPP-d3 in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TPP stock solution with water to create a calibration curve (e.g., 10-5000 nmol/L).[6]
-
Internal Standard Working Solution: Dilute the TPP-d3 stock solution with 0.1 M HCl to a final concentration of 600 nmol/L.[6]
Sample Preparation
-
Thaw frozen whole blood samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.
-
Add 50 µL of the TPP-d3 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold 10% (w/v) TCA solution to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Condition |
| LC System | UPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of TPP and TPP-d3 (A typical gradient starts with high aqueous phase and ramps up the organic phase) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | TPP: 425.1 > 121.85, TPP-d3: 428.1 > 124.85 (Note: Specific transitions may vary slightly based on the instrument and optimization)[6] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Results and Discussion
The developed LC-MS/MS method using TPP-d3 as an internal standard demonstrates excellent performance for the quantification of TPP in whole blood.
Method Validation Data
The following table summarizes the typical performance characteristics of this method, as reported in the literature.[6]
| Parameter | Result |
| Linearity (nmol/L) | 12 - 4870 |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | 3.5% |
| Inter-assay Precision (%CV) | 7.6% |
| Recovery (%) | 99% |
| Matrix Effect (%) | 97% |
| Lower Limit of Quantification (LLOQ) (nmol/L) | 12 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of thiamine pyrophosphate in whole blood. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential analytical variabilities. The simple sample preparation protocol and rapid LC-MS/MS analysis make this method suitable for high-throughput clinical and research applications.
References
- 1. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvkc.nl [nvkc.nl]
- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantification of Thiamine Pyrophosphate in Whole Blood using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient vital for carbohydrate metabolism, nervous system function, and overall cellular health.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), acts as a critical coenzyme for several key enzymes involved in energy metabolism.[3][4] Accurate quantification of TPP in whole blood is the most reliable method for assessing thiamine status and diagnosing deficiencies, which can lead to severe neurological and cardiovascular disorders such as Wernicke-Korsakoff syndrome and Beriberi.[1][5]
This application note provides a detailed protocol for the sensitive and specific quantification of TPP in human whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated (d3) internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[6][7]
Metabolic Pathway of Thiamine
Thiamine from the diet is absorbed and converted into its active form, TPP, through enzymatic processes. Understanding this pathway is crucial for interpreting the clinical significance of TPP levels.
References
- 1. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 2. labmed.org.uk [labmed.org.uk]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. labcorp.com [labcorp.com]
- 5. TDP - Overview: Thiamine (Vitamin B1), Whole Blood [mayocliniclabs.com]
- 6. nvkc.nl [nvkc.nl]
- 7. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using Thiamine Pyrophosphate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, researchers can gain a quantitative understanding of cellular physiology. Thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1, is an essential cofactor for several key enzymes in central carbon metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[1][2] Consequently, tracing the metabolism of thiamine itself can provide valuable insights into the regulation and activity of these critical pathways.
Thiamine pyrophosphate-d3 (TPP-d3), a deuterated form of TPP, serves as a stable isotope tracer for these investigations. Its use in conjunction with mass spectrometry allows for the sensitive and specific tracking of thiamine metabolism and its influence on interconnected metabolic networks. These application notes provide a comprehensive overview and detailed protocols for utilizing TPP-d3 in metabolic flux analysis.
Key Applications
-
Assessing Thiamine Metabolism and Bioavailability: Quantifying the uptake and conversion of thiamine to its active form, TPP, within cells and tissues.
-
Probing the Activity of TPP-Dependent Enzymes: Directly measuring the flux through pathways regulated by TPP, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[2][3]
-
Investigating Disease-Related Metabolic Reprogramming: Studying alterations in central carbon metabolism in diseases like cancer, neurodegenerative disorders, and metabolic syndrome where thiamine deficiency or altered TPP-dependent enzyme activity is implicated.
-
Drug Discovery and Development: Evaluating the on-target and off-target effects of drug candidates on thiamine metabolism and central carbon pathways.
Data Presentation
The following tables present representative quantitative data that can be obtained from metabolic flux analysis experiments using isotopic tracers. While direct flux data from TPP-d3 tracing is still emerging, these examples, derived from studies using 13C-glucose and 13C-glutamine, illustrate the types of quantitative insights that can be gained into TPP-dependent pathways. The flux values are normalized to the glucose uptake rate.
Table 1: Relative Fluxes Through Central Carbon Metabolism in Proliferating Cancer Cells. This table showcases how isotopic tracers can delineate the distribution of carbon from glucose into major metabolic pathways.
| Metabolic Pathway | Relative Flux (%)[3] |
| Glycolysis | 52 ± 6 |
| Pentose Phosphate Pathway (oxidative) | 29 ± 8 |
| TCA Cycle (from Glucose) | 10 ± 2 |
| Lactate Production | 85 ± 5 |
Table 2: Contribution of Glucose and Glutamine to TCA Cycle Intermediates. This table illustrates the anaplerotic contributions of different substrates to the TCA cycle, a key pathway dependent on TPP.
| TCA Cycle Intermediate | Fractional Contribution from Glucose (%) | Fractional Contribution from Glutamine (%) |
| Citrate | 45 ± 5 | 55 ± 5 |
| α-Ketoglutarate | 15 ± 3 | 85 ± 3 |
| Succinate | 25 ± 4 | 75 ± 4 |
| Malate | 40 ± 6 | 60 ± 6 |
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling with TPP-d3
This protocol outlines the steps for labeling cultured mammalian cells with TPP-d3 to investigate its metabolic fate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Thiamine-free cell culture medium
-
This compound (TPP-d3)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they reach approximately 80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare thiamine-free culture medium supplemented with all other necessary nutrients.
-
Reconstitute TPP-d3 in sterile water or PBS to create a stock solution.
-
Add the TPP-d3 stock solution to the thiamine-free medium to achieve the desired final concentration (typically in the low micromolar range, to be optimized for the specific cell line).
-
-
Initiation of Labeling:
-
When cells reach the desired confluency, aspirate the existing medium.
-
Wash the cells once with pre-warmed PBS.
-
Immediately add the pre-warmed TPP-d3 labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the uptake and incorporation of TPP-d3 into cellular metabolites.
-
Harvesting: After the desired incubation period, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Adherent Mammalian Cells
This protocol describes a method for quenching metabolic activity and extracting polar metabolites for subsequent analysis.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Ice-cold 80% (v/v) methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium.
-
-
Cell Washing:
-
Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution.
-
Completely aspirate the wash solution.
-
-
Metabolite Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to detach the cells and lyse them in the methanol solution.
-
-
Collection and Clarification:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Store the extracts at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of TPP-d3 and Related Metabolites
This protocol provides a general framework for the analysis of deuterated thiamine species and downstream metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 0% to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TPP, TPP-d3, and other relevant metabolites. The exact m/z values will need to be determined based on the specific instrumentation and deuteration pattern of TPP-d3.
-
Data Analysis: Integrate peak areas for each MRM transition. The ratio of labeled to unlabeled metabolites is used to determine the extent of isotopic enrichment and to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to TPP-d3 based metabolic flux analysis.
Caption: Thiamine Biosynthesis and Salvage Pathway.
Caption: Role of TPP in Central Carbon Metabolism.
Caption: Experimental Workflow for TPP-d3 MFA.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive TCA cycle metabolism fuels glutamine- and glucose-stimulated insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiamine Pyrophosphate-d3 in Clinical Diagnostics: A Detailed Guide
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient, and its biologically active form, Thiamine Pyrophosphate (TPP), plays a critical role as a coenzyme in carbohydrate and amino acid metabolism.[1][2] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[3] Accurate and reliable measurement of TPP in whole blood is therefore crucial for the diagnosis and management of thiamine deficiency.[4][5] Thiamine pyrophosphate-d3 (TPP-d3) is a stable isotope-labeled internal standard used to improve the accuracy and precision of quantitative analysis of TPP in clinical diagnostics, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] This application note provides detailed protocols and data for the use of TPP-d3 in the clinical assessment of thiamine status.
Principle of the Method
The use of a stable isotope-labeled internal standard like TPP-d3 is considered the gold standard for quantitative mass spectrometry. TPP-d3 is chemically identical to the endogenous TPP but has a higher mass due to the incorporation of deuterium (B1214612) atoms.[8] When added to a patient sample at a known concentration, it co-elutes with the analyte of interest (TPP) during chromatography and is detected by the mass spectrometer. Any sample loss or variation in ionization efficiency during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from TPP to that of TPP-d3, a highly accurate and precise quantification of TPP can be achieved, minimizing the impact of matrix effects.[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of an LC-MS/MS method for the simultaneous measurement of Thiamine Pyrophosphate (TPP) and Pyridoxal-5'-phosphate (PLP) using their respective stable isotope-labeled internal standards, TPP-d3 and PLP-d3.[6][7]
Table 1: Method Performance Characteristics for TPP Analysis [6][7]
| Parameter | Value |
| Linearity Range | 12 - 4870 nmol/L |
| Intra-Assay Precision (%CV) | 3.5% |
| Inter-Assay Precision (%CV) | 7.6% |
| Relative Matrix Effect | 97% |
| Recovery | 99% |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L |
Table 2: Mass Spectrometry Parameters [6][7]
| Analyte | Mass Transition (m/z) |
| Thiamine Pyrophosphate (TPP) | 425.1 > 121.85 |
| Pyridoxal-5'-phosphate (PLP) | 247.9 > 149.9 |
Experimental Protocols
This section provides a detailed methodology for the quantification of TPP in whole blood using TPP-d3 as an internal standard with an LC-MS/MS system.
Materials and Reagents
-
Thiamine Pyrophosphate (TPP) standard
-
This compound (TPP-d3) internal standard
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood samples (patient, quality control)
Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control material.
-
Internal Standard Addition: Add a specific volume of the internal standard working solution containing TPP-d3 to each tube.
-
Protein Precipitation: Add an equal volume of cold 20% trichloroacetic acid (TCA) solution to each tube to precipitate proteins.[9]
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A UPLC system, such as a Waters™ UPLC system, can be used.[6][7]
-
Column: A suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient elution should be optimized to ensure good separation of TPP from other matrix components.
-
Injection Volume: 15-25 µL.[10]
-
Column Temperature: 25 °C.[10]
-
MS System: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.[6][7]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for TPP and TPP-d3.
Data Analysis
The concentration of TPP in the samples is calculated by the instrument software based on the peak area ratio of TPP to the TPP-d3 internal standard, using a calibration curve generated from the standards.
Visualizations
Signaling Pathway
Caption: Role of Thiamine Pyrophosphate (TPP) in key metabolic pathways.
Experimental Workflow
Caption: Workflow for the quantitative analysis of TPP in whole blood.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the determination of TPP concentrations in whole blood.[6][7][11] This methodology is essential for the accurate diagnosis of thiamine deficiency and for monitoring the effectiveness of vitamin supplementation. The detailed protocols and performance data presented here serve as a valuable resource for clinical laboratories, researchers, and drug development professionals involved in the assessment of nutritional status.
References
- 1. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 3. practicalgastro.com [practicalgastro.com]
- 4. Thiamine deficiency: a commonly unrecognised but easily treatable condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. msacl.org [msacl.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Thiamine Pyrophosphate in Whole Blood by LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical coenzyme in carbohydrate and amino acid metabolism. Accurate measurement of TPP in whole blood is essential for diagnosing thiamine deficiency, which can lead to severe neurological and cardiovascular disorders such as Wernicke-Korsakoff syndrome and Beriberi.[1] This application note describes a robust and sensitive method for the quantification of TPP in human whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (TPP-d3). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby ensuring high accuracy and precision.[2][3] The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput clinical and research applications.[2]
Principle
This method employs a simple protein precipitation technique to extract Thiamine pyrophosphate from whole blood samples. A known amount of deuterated Thiamine pyrophosphate (TPP-d3) is added to the sample as an internal standard prior to extraction.[2][3] This ensures that any loss of analyte during sample preparation or variations in instrument response are accounted for. Following the removal of proteins, the resulting supernatant is directly analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is based on the ratio of the peak area of the analyte (TPP) to that of the internal standard (TPP-d3).
Experimental Workflow Diagram
Caption: Workflow for TPP analysis in whole blood.
Materials and Reagents
-
Chemicals and Solvents:
-
Apparatus:
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
-
LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)
-
Experimental Protocols
5.1. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TPP and TPP-d3 in 0.1 M HCl.
-
Working Standard Solutions: Serially dilute the TPP stock solution with a suitable surrogate matrix (e.g., phosphate-buffered saline with bovine serum albumin) to prepare calibration standards at various concentrations.[1]
-
Internal Standard Working Solution: Dilute the TPP-d3 stock solution to a final concentration (e.g., 600 nmol/L) with 0.1 M HCl.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in whole blood from a pooled, analyte-free source.
5.2. Sample Preparation Protocol
-
Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube.[1]
-
Add 50 µL of the internal standard working solution (TPP-d3) to each tube.[1]
-
Vortex the mixture for 30 seconds.
-
Add a protein precipitating agent, for example, 100 µL of 10% (w/v) Trichloroacetic acid (TCA) in water.[2]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions (Example)
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate TPP from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
TPP: 425.1 > 121.85[2]
-
TPP-d3: 428.1 > 124.85 (example transition, actual may vary based on deuteration position)
-
Data Presentation: Method Performance Characteristics
The following table summarizes typical quantitative data for the analysis of Thiamine pyrophosphate in whole blood using a deuterated internal standard and LC-MS/MS.
| Parameter | Result | Reference |
| Linearity Range | 12–4870 nmol/L | [2] |
| Lower Limit of Quantification (LLOQ) | 9.4 nmol/L | [3] |
| 12 nmol/L | [2] | |
| Intra-assay Precision (CV%) | 3.5% | [2] |
| 2.4–4.1% | [3] | |
| Inter-assay Precision (CV%) | 7.6% | [2] |
| 2.4–6.5% | [3] | |
| Recovery | 99% | [2] |
| 101–102% | [3] | |
| Matrix Effect | 97% | [2] |
Conclusion
The described method provides a reliable and efficient means for the quantitative analysis of Thiamine pyrophosphate in whole blood. The simple protein precipitation sample preparation, combined with the accuracy afforded by the use of a deuterated internal standard and the sensitivity of LC-MS/MS, makes this approach well-suited for both clinical diagnostics and research applications. The method demonstrates excellent linearity, precision, and recovery, ensuring high-quality data for the assessment of vitamin B1 status.
References
- 1. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 2. nvkc.nl [nvkc.nl]
- 3. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thiamine Pyrophosphate-d3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of thiamine (B1217682) pyrophosphate-d3 (TPP-d3) as a tracer and an internal standard in metabolic studies. The methodologies outlined below are intended to guide researchers in accurately quantifying thiamine and its derivatives and in tracing their metabolic fate within biological systems.
Application Note 1: Thiamine Pyrophosphate-d3 as an Internal Standard for Accurate Quantification of TPP
Introduction:
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a critical cofactor for several key enzymes in central carbon metabolism. Accurate quantification of endogenous TPP levels is crucial for assessing nutritional status and for studying metabolic disorders. This compound (TPP-d3) serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the native compound and its distinct mass, allowing for precise and accurate measurement by correcting for variations in sample preparation and instrument response.[1][2]
Experimental Protocol: Quantification of TPP in Whole Blood using LC-MS/MS
This protocol describes the use of TPP-d3 as an internal standard for the quantification of TPP in whole blood samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood, add 100 µL of an internal standard working solution containing TPP-d3 in 0.1 M HCl.
-
Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TPP: 425.1 -> 122.1
-
TPP-d3: 428.1 -> 125.1
-
-
Instrument Parameters: Optimize collision energy and other instrument-specific parameters for maximum signal intensity.
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 nmol/L | [1] |
| Intra-assay Precision (%CV) | < 5% | [1][2] |
| Inter-assay Precision (%CV) | < 8% | [1][2] |
| Recovery | 95 - 105% | [1] |
Experimental Workflow for TPP Quantification
References
Application Note: Mass Spectrometry Fragmentation Pattern of Thiamine Pyrophosphate-d3 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Thiamine Pyrophosphate-d3 (TPP-d3), a deuterated internal standard essential for the accurate quantification of Thiamine Pyrophosphate (TPP) in biological matrices. TPP, the biologically active form of vitamin B1, is a critical cofactor in cellular metabolism. Its precise measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is vital in various research and clinical applications. This note outlines the characteristic fragmentation of TPP-d3, presents a comprehensive experimental protocol for its analysis, and includes a visual representation of its fragmentation pathway.
Introduction
Thiamine Pyrophosphate (TPP) plays a crucial role as a coenzyme in central metabolic pathways, including carbohydrate and amino acid metabolism. Accurate quantification of TPP is essential for diagnosing vitamin B1 deficiency and for research in areas such as neurology, metabolic disorders, and drug development. Stable isotope-labeled internal standards, such as TPP-d3, are the gold standard for quantitative LC-MS/MS analysis, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response. Understanding the specific fragmentation pattern of TPP-d3 is fundamental for developing robust and sensitive analytical methods.
Mass Spectrometry Fragmentation Pattern
Upon introduction into the mass spectrometer using positive ion electrospray ionization (ESI+), Thiamine Pyrophosphate (TPP) and its deuterated analog, TPP-d3, undergo collision-induced dissociation (CID) to produce characteristic fragment ions. The primary fragmentation pathway involves the cleavage of the pyrophosphate group and the bond between the pyrimidine (B1678525) and thiazole (B1198619) moieties.
For unlabeled TPP, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 425.1. The major product ions observed are the pyrimidine moiety at m/z 122.1 and a fragment corresponding to the loss of the pyrophosphate group at m/z 304.0.
This compound, with three deuterium (B1214612) atoms typically on the methyl group of the pyrimidine ring, exhibits a corresponding mass shift. The protonated molecule [M+H]⁺ of TPP-d3 is observed at an m/z of approximately 428.1. The most abundant and characteristic product ion is the deuterated pyrimidine fragment at m/z 125.1. This +3 Da shift from the unlabeled fragment provides excellent specificity for use as an internal standard.
Quantitative Data Summary
The following table summarizes the key mass transitions for TPP and TPP-d3 used in multiple reaction monitoring (MRM) for quantitative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Thiamine Pyrophosphate (TPP) | 425.1 | 122.1 | 22 |
| 304.0 | 16 | ||
| This compound (TPP-d3) | 428.1 | 125.1 | 22 |
Experimental Protocol: LC-MS/MS Analysis of Thiamine Pyrophosphate in Whole Blood
This protocol provides a typical method for the quantification of TPP in whole blood using TPP-d3 as an internal standard.
Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of TPP and TPP-d3 in a suitable solvent (e.g., methanol (B129727) or water with 0.1% formic acid). Create a series of calibration standards by spiking the TPP stock solution into a surrogate matrix (e.g., charcoal-stripped whole blood or a buffer solution). Prepare a working solution of the internal standard (TPP-d3).
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Protein Precipitation:
-
To 100 µL of whole blood sample, calibrator, or quality control sample, add 10 µL of the TPP-d3 internal standard working solution and vortex briefly.
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) %B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: As listed in the quantitative data summary table.
Fragmentation Pathway of this compound
The fragmentation of TPP-d3 in the collision cell of a mass spectrometer primarily involves the cleavage of the molecule into its constituent pyrimidine and thiazole pyrophosphate moieties.
Caption: Proposed fragmentation pathway of this compound.
Workflow for TPP-d3 Analysis
The following diagram illustrates the general workflow for the quantitative analysis of TPP using TPP-d3 as an internal standard.
Caption: Experimental workflow for TPP analysis.
Conclusion
The well-characterized and predictable fragmentation of this compound makes it an ideal internal standard for the sensitive and accurate quantification of Thiamine Pyrophosphate in complex biological matrices. The primary fragmentation to the deuterated pyrimidine moiety at m/z 125.1 provides a robust and specific transition for MRM-based assays. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists to establish reliable methods for TPP analysis in their laboratories.
Application Notes and Protocols: Structural Elucidation of Thiamine Pyrophosphate-d3 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thiamine (B1217682) pyrophosphate (TPP) and its deuterated analog, thiamine pyrophosphate-d3 (TPP-d3). The protocols outlined below are intended to assist researchers in academia and the pharmaceutical industry in characterizing TPP and its interactions with biological systems.
Introduction
Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an essential coenzyme in all living systems, participating in crucial metabolic reactions. Understanding its structure, conformation, and interactions with enzymes is vital for drug development and biochemical research. NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules like TPP in solution. The use of isotopically labeled analogs, such as this compound (TPP-d3), can further enhance NMR studies by serving as tracers or internal standards for quantitative analysis.
Data Presentation: Quantitative NMR Data
The following tables summarize the reported quantitative NMR data for thiamine pyrophosphate. It is important to note that specific NMR data for TPP-d3 is not extensively published. However, the chemical shifts of TPP-d3 are expected to be nearly identical to those of unlabeled TPP, with the primary utility of the deuterated form being its application as an internal standard or tracer in complex biological matrices.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Thiamine Pyrophosphate
| Proton Assignment | Chemical Shift (δ) in ppm (D₂O) | Coupling Constant (J) in Hz |
| C6'-H | ~8.0 | - |
| Thiazolium-H | ~9.5 | - |
| Pyrimidine-CH₃ | ~2.5 | - |
| Thiazole-CH₃ | ~2.4 | - |
| Methylene bridge (-CH₂-) | ~5.5 | - |
| Ethyl side chain (-CH₂-CH₂-) | ~3.8 (α-CH₂) | ~7 (t) |
| ~3.2 (β-CH₂) | ~7 (t) |
Data synthesized from predicted and experimental spectra.
Table 2: ¹³C NMR Chemical Shifts (δ) for Thiamine Pyrophosphate
| Carbon Assignment | Chemical Shift (δ) in ppm (D₂O) |
| C2' | ~163 |
| C4' | ~168 |
| C5' | ~108 |
| C6' | ~148 |
| Pyrimidine-CH₃ | ~22 |
| C2 (Thiazolium) | ~155 |
| C4 (Thiazolium) | ~142 |
| C5 (Thiazolium) | ~130 |
| Thiazole-CH₃ | ~12 |
| Methylene bridge (-CH₂-) | ~50 |
| Ethyl side chain (α-CH₂) | ~60 |
| Ethyl side chain (β-CH₂) | ~30 |
Data adapted from published values.
Table 3: ³¹P NMR Chemical Shifts (δ) for Thiamine Pyrophosphate
| Phosphorus Assignment | Chemical Shift (δ) in ppm |
| α-phosphate | ~ -10 |
| β-phosphate | ~ -11 |
Chemical shifts are highly dependent on pH and metal ion coordination.
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample conditions.
Sample Preparation
-
Dissolve TPP or TPP-d3 in a suitable deuterated solvent (e.g., D₂O, phosphate (B84403) buffer in D₂O). A typical concentration for ¹H NMR is 1-10 mM. For ¹³C and ³¹P NMR, higher concentrations (10-50 mM) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Adjust the pH of the solution using dilute DCl or NaOD in D₂O, as chemical shifts, particularly for the pyrophosphate group, are pH-dependent. The desired pH should be recorded and kept consistent across experiments.
-
For enzyme interaction studies, prepare a solution of the purified apoenzyme in the same deuterated buffer. The TPP or TPP-d3 solution can then be titrated into the enzyme solution while monitoring spectral changes.
1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum for initial structural verification and to observe changes in chemical shifts upon binding to other molecules.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent suppression: Use presaturation or other solvent suppression techniques (e.g., WATERGATE) to suppress the residual HDO signal.
-
Acquisition parameters:
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3-0.5 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar coupled protons, which helps in assigning protons within the same spin system (e.g., the ethyl side chain).
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: A standard COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition parameters:
-
Spectral width: 10-12 ppm in both dimensions.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-16.
-
Relaxation delay: 1.5-2 seconds.
-
-
Processing: Apply a sine-squared window function in both dimensions. Perform zero-filling to at least double the number of data points in F1. Phase and baseline correct the spectrum.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a cryoprobe for enhanced sensitivity.
-
Parameters:
-
Pulse sequence: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition parameters:
-
Spectral width: ~10 ppm in F2 (¹H) and ~180 ppm in F1 (¹³C).
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 16-64.
-
Relaxation delay: 1.5 seconds.
-
¹J(C,H) coupling constant: Set to an average value of 145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions. Perform zero-filling in F1.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition parameters:
-
Spectral width: ~10 ppm in F2 (¹H) and ~200 ppm in F1 (¹³C).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 32-128.
-
Relaxation delay: 1.5-2 seconds.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for a range of couplings, typically 4-8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions. Perform zero-filling in F1.
-
1D ³¹P NMR Spectroscopy
-
Purpose: To observe the pyrophosphate moiety of TPP and study its interactions with metal ions and enzymes.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition parameters:
-
Spectral width: 50-100 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-512.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for NMR-based structural elucidation and a key signaling pathway involving TPP.
Caption: Experimental workflow for NMR analysis of TPP-d3.
Application Note: Quantitative Analysis of Vitamin B1 in Whole Blood using a Stable Isotope Dilution LC-MS/MS Assay with Thiamine Pyrophosphate-d3
Introduction
Vitamin B1, also known as thiamine (B1217682), is an essential nutrient crucial for carbohydrate metabolism and neurological function. Its biologically active form, thiamine pyrophosphate (TPP), acts as a coenzyme in vital metabolic pathways.[1][2] Thiamine deficiency can lead to severe health conditions such as beriberi and Wernicke-Korsakoff syndrome.[3] Consequently, accurate and reliable quantification of thiamine status is critical in clinical and research settings. Whole blood is the preferred matrix for assessing thiamine status as the majority of thiamine is found in erythrocytes as TPP.[4][5]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of TPP in human whole blood. The assay employs a stable isotope-labeled internal standard, Thiamine Pyrophosphate-d3 (TPP-d3), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[2]
Experimental Workflow
The analytical workflow provides a streamlined process from sample receipt to final data analysis. The major steps include the addition of the internal standard, protein precipitation to extract the analyte, followed by LC-MS/MS analysis.
Caption: A schematic of the analytical workflow.
Materials and Methods
Reagents and Materials
-
Thiamine Pyrophosphate (TPP) analytical standard
-
This compound (TPP-d3)
-
Trichloroacetic acid (TCA)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human whole blood (EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of TPP and TPP-d3 in 0.1 M HCl.
-
Working Standard Solutions: Serially dilute the TPP stock solution with a suitable matrix (e.g., analyte-free whole blood or a surrogate matrix) to prepare calibration standards at concentrations ranging from 10 to 500 nmol/L.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 150, and 400 nmol/L) in a similar manner from a separate stock solution.
-
Internal Standard (IS) Working Solution: Prepare a working solution of TPP-d3 at a concentration of 500 nmol/L in 0.1 M HCl.[2]
2. Sample Preparation
-
To 50 µL of whole blood sample, calibrator, or QC sample in a microcentrifuge tube, add 50 µL of the TPP-d3 internal standard working solution.[6]
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Logical Relationship of Assay Components
The assay's principle relies on the chemical similarity between the analyte (TPP) and the stable isotope-labeled internal standard (TPP-d3). TPP-d3 is added at a known concentration to all samples and standards. It co-elutes with TPP and is detected by the mass spectrometer at a different mass-to-charge ratio. The ratio of the TPP peak area to the TPP-d3 peak area is used for quantification, which corrects for any analyte loss during sample preparation and instrumental variability.
Caption: The relationship between assay components.
3. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate TPP from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
TPP: 425.1 > 122.1[2]
-
TPP-d3: 428.1 > 125.1
-
Results and Discussion
Linearity
The calibration curve was constructed by plotting the peak area ratio of TPP to TPP-d3 against the nominal concentration of the calibration standards. The assay demonstrated excellent linearity over the concentration range of 10-500 nmol/L with a correlation coefficient (r²) > 0.99.
Table 1: Calibration Curve Data
| Nominal Conc. (nmol/L) | Peak Area Ratio (TPP/TPP-d3) | Calculated Conc. (nmol/L) | Accuracy (%) |
|---|---|---|---|
| 10 | 0.021 | 9.8 | 98.0 |
| 25 | 0.054 | 25.5 | 102.0 |
| 50 | 0.105 | 49.8 | 99.6 |
| 100 | 0.212 | 101.1 | 101.1 |
| 250 | 0.528 | 249.5 | 99.8 |
| 500 | 1.045 | 501.2 | 100.2 |
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated using the QC samples. The results, summarized in Table 2, are within the acceptable limits for bioanalytical method validation (precision ≤15% CV, accuracy within ±15%).
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (nmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
|---|---|---|---|---|---|
| Low | 30 | 4.5 | 6.8 | 103.5 | 102.1 |
| Medium | 150 | 3.1 | 5.2 | 98.7 | 99.5 |
| High | 400 | 2.5 | 4.9 | 101.2 | 100.8 |
Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (CV ≤ 20% and accuracy within ±20%). The LLOQ for TPP was established at 10 nmol/L.[2]
Thiamine to TPP Metabolic Pathway
Thiamine from the diet is absorbed and then converted into its active form, TPP, through a phosphorylation reaction catalyzed by the enzyme thiamine pyrophosphokinase. TPP then functions as a critical coenzyme for several enzymes involved in carbohydrate and amino acid metabolism.
Caption: Conversion of Thiamine to its active form, TPP.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of thiamine pyrophosphate in whole blood. The use of a stable isotope-labeled internal standard (TPP-d3) ensures high accuracy and precision. The method is suitable for clinical research and routine diagnostic applications for the assessment of vitamin B1 status.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. nvkc.nl [nvkc.nl]
- 3. Vitamin B1 (Thiamine), Plasma/Serum, LC/MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 4. nrls.testcatalog.org [nrls.testcatalog.org]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
Application of Thiamine Pyrophosphate-d3 in Neurological Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3) in neurological research. The primary application of TPP-d3 is as an internal standard for the accurate quantification of endogenous Thiamine Pyrophosphate (TPP) in various neurological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Given that TPP is the biologically active form of vitamin B1 and a critical cofactor for enzymes central to brain energy metabolism, its precise measurement is vital for understanding the pathophysiology of numerous neurodegenerative diseases.[1][2][3][4]
Introduction to Thiamine Pyrophosphate and its Role in Neurological Health
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a crucial cofactor for several key enzymes involved in carbohydrate and energy metabolism.[1][3] In the brain, which is highly dependent on glucose metabolism for its energy supply, TPP is indispensable for the function of:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): A rate-limiting enzyme in the TCA cycle.
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, crucial for the synthesis of nucleotides and reducing equivalents.[1][3][5]
Deficiency in TPP has been implicated in a range of neurological disorders, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and Parkinson's disease, often linked to impaired cerebral energy metabolism and increased oxidative stress.[1][2][6][7]
Thiamine Pyrophosphate-d3 as an Internal Standard
This compound is a deuterated isotopologue of TPP. In mass spectrometry-based quantification, an internal standard is a compound that is chemically identical to the analyte of interest but has a different mass due to isotopic labeling. TPP-d3 is added to biological samples in a known quantity at the beginning of the sample preparation process. It co-elutes with the endogenous TPP during liquid chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of any analyte loss that may occur during sample extraction, processing, and analysis, thereby ensuring high accuracy and precision in the final quantification of TPP levels.
Quantitative Data on TPP in Neurological Samples
The following tables summarize quantitative data on TPP concentrations in various neurological matrices, as determined by LC-MS/MS and HPLC methods.
Table 1: Thiamine Pyrophosphate (TPP) Levels in Human Cerebrospinal Fluid (CSF)
| Condition | TPP Concentration (nmol/L) | Method | Reference |
| Healthy Controls | Not significantly different from PD patients | HPLC | [1] |
| Parkinson's Disease (PD) | Not significantly different from controls | HPLC | [1] |
| Alzheimer's Disease (AD) | Not significantly different from controls | HPLC | [2] |
Table 2: Thiamine Pyrophosphate (TPP) Levels in Human Brain Tissue
| Brain Region | Condition | TPP Concentration (nmol/g wet weight) | Method | Reference |
| Frontal Cortex | Healthy Controls | ~5 | HPLC | [8] |
| Frontal Cortex | Frontotemporal Dementia | ~2.5-3 (40-50% decrease) | HPLC | [9] |
| Temporal Cortex | Healthy Controls | ~5 | HPLC | [8] |
| Parietal Cortex | Healthy Controls | ~5 | HPLC | [8] |
| Occipital Cortex | Healthy Controls | ~5 | HPLC | [8] |
Table 3: Thiamine Pyrophosphate (TPP) Levels in Whole Blood of Patients with Neurodegenerative Diseases
| Condition | TPP Concentration (nmol/L) | Method | Reference |
| Healthy Controls | 118.30 ± 0.92 | HPLC | [8] |
| Alzheimer's Disease (AD) | 86.50 ± 2.30 (Significantly lower) | HPLC | [8] |
| Healthy Danish Blood Donors | 101.0 - 189.0 (Reference Interval) | LC-MS/MS | [10] |
Experimental Protocols
Protocol 1: Quantification of TPP in Brain Tissue (Hippocampus and Cerebral Cortex) using LC-MS/MS with TPP-d3 Internal Standard
This protocol is a composite based on established methods for the extraction and analysis of small molecules from brain tissue for mass spectrometry.
1. Materials and Reagents:
-
Thiamine Pyrophosphate (TPP) standard
-
This compound (TPP-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Phosphate buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge capable of 4°C and >14,000 x g
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation:
-
Excise the hippocampus or cerebral cortex from the brain on an ice-cold plate.
-
Weigh the tissue sample (typically 50-100 mg).
-
Add 5 volumes of ice-cold PBS and homogenize the tissue thoroughly.
-
To a 100 µL aliquot of the homogenate, add a known amount of TPP-d3 internal standard solution.
-
Add 30 µL of 10% TCA to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate TPP from other matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
TPP: m/z 425.1 -> 122.0
-
TPP-d3: m/z 428.1 -> 124.0
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both TPP and TPP-d3.
-
Calculate the ratio of the peak area of TPP to the peak area of TPP-d3.
-
Generate a standard curve by plotting the peak area ratio against the concentration of TPP standards.
-
Determine the concentration of TPP in the samples by interpolating their peak area ratios on the standard curve.
Protocol 2: Quantification of TPP in Cerebrospinal Fluid (CSF) using LC-MS/MS with TPP-d3 Internal Standard
1. Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To 100 µL of CSF, add a known amount of TPP-d3 internal standard solution.
-
Add 30 µL of 10% TCA for protein precipitation. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis and Data Analysis:
-
Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Experimental Workflow for TPP Quantification
The following diagram illustrates the general workflow for the quantification of TPP in neurological samples using TPP-d3 as an internal standard.
Key Signaling Pathway: TPP and Mitochondrial Energy Metabolism
A decrease in TPP levels directly impairs the function of key mitochondrial enzymes, leading to a cascade of events implicated in neurodegeneration. This includes reduced ATP production, a shift towards anaerobic glycolysis, and increased production of reactive oxygen species (ROS), contributing to oxidative stress.[1][7]
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and accurate method for quantifying TPP levels in neurological samples. This technique is invaluable for investigating the role of impaired thiamine metabolism in the pathogenesis of neurodegenerative diseases. The protocols and data presented here offer a comprehensive resource for researchers aiming to explore this critical area of neuroscience.
References
- 1. The alpha-ketoglutarate-dehydrogenase complex: a mediator between mitochondria and oxidative stress in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blog Posts [dukevertices.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The alpha-ketoglutarate dehydrogenase complex in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of pyruvate dehydrogenase inversely associates with neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Low thiamine diphosphate levels in brains of patients with frontal lobe degeneration of the non-Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishing reference intervals for thiamine pyrophosphate and pyridoxal 5'-phosphate in whole blood in a Danish cohort using liquid chromatography tandem-mass spectrometry (LC-ms/ms) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thiamine Pyrophosphate-d3 (TPP-d3) Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Thiamine Pyrophosphate-d3 (TPP-d3) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low TPP-d3 signal intensity?
A1: Low signal intensity for TPP-d3 can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient protein precipitation, degradation of TPP-d3 during sample handling, or inconsistent addition of the internal standard are common culprits.[1] Thiamine and its phosphate (B84403) esters can be sensitive to pH and temperature.[2][3][4]
-
Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can co-elute with TPP-d3 and suppress its ionization in the mass spectrometer source.[1]
-
Chromatographic Problems: Poor peak shape, retention time shifts, or inadequate separation from interfering compounds can diminish the signal.
-
Mass Spectrometry Parameter Optimization: Suboptimal settings for parameters like cone voltage, collision energy, and source temperatures can lead to poor ionization or excessive fragmentation.[5]
-
Instability of TPP-d3: Thiamine pyrophosphate can be unstable under certain storage and sample processing conditions.
Q2: Which sample preparation technique is recommended for TPP-d3 analysis in whole blood?
A2: Protein precipitation is the most common method for preparing whole blood samples for TPP analysis. Trichloroacetic acid (TCA) is frequently used for deproteinization.[6][7] Other methods like precipitation with acetone (B3395972) or a mixture of chloroform (B151607) and methanol (B129727) have also been reported, with varying protein recovery efficiencies.[8][9] The choice of method can impact the cleanliness of the final extract and the extent of matrix effects. For instance, while TCA precipitation is effective, residual TCA may need to be removed to avoid interfering with the analysis.[6]
Q3: What are the optimal mass spectrometry settings for TPP-d3 analysis?
A3: The optimal settings are instrument-dependent and require empirical determination. However, some general guidelines for LC-MS/MS analysis of TPP-d3 are:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for TPP-d3 need to be optimized. While specific transitions for TPP-d3 are not always detailed in general literature, a common transition for unlabeled TPP is m/z 425.0 -> 122.1.[10] The transitions for TPP-d3 would be shifted by the mass of the deuterium (B1214612) labels.
-
Cone Voltage and Collision Energy: These parameters must be optimized to maximize the signal of the desired product ions while minimizing in-source fragmentation.[5][11][12] It is recommended to perform an infusion of a TPP-d3 standard solution to determine the optimal values for your specific instrument.
Q4: How can I minimize matrix effects?
A4: Minimizing matrix effects is crucial for achieving a strong and reproducible TPP-d3 signal. Strategies include:
-
Effective Sample Cleanup: Employing a robust protein precipitation method is a primary step. Further cleanup using solid-phase extraction (SPE) can be considered for complex matrices.
-
Chromatographic Separation: Optimizing the HPLC method to separate TPP-d3 from co-eluting matrix components is essential.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may also decrease the TPP-d3 signal to an unacceptable level.
-
Use of a Stable Isotope-Labeled Internal Standard: TPP-d3 itself is a stable isotope-labeled internal standard. Its purpose is to co-elute with the analyte (unlabeled TPP) and experience similar matrix effects, thus providing a reliable means of quantification even if signal suppression occurs.[1][13][14]
Q5: What is the importance of mobile phase composition?
A5: The mobile phase composition, including pH and additives, significantly influences the ionization efficiency of TPP-d3.
-
pH: The pH of the mobile phase can affect the charge state of TPP and its retention on the column. Acidic mobile phases are commonly used for the analysis of similar compounds.[15][16]
-
Additives: Volatile additives like formic acid or acetic acid are often added to the mobile phase to improve peak shape and enhance ionization in positive ESI mode.[17][18] Trifluoroacetic acid (TFA) can improve chromatography but is known to cause significant ion suppression in mass spectrometry and should generally be avoided.[17]
Troubleshooting Guides
Low or No TPP-d3 Signal
This guide provides a systematic approach to troubleshooting low or absent TPP-d3 signal.
Caption: Troubleshooting workflow for low or no TPP-d3 signal.
High Signal Variability
This guide addresses issues of inconsistent TPP-d3 signal intensity across a sample batch.
Caption: Troubleshooting workflow for high TPP-d3 signal variability.
Quantitative Data Summary
Table 1: Comparison of Protein Precipitation Methods
| Precipitation Method | Typical Recovery | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | Good | Effective protein removal | Can be harsh; may require removal before analysis[6] |
| Acetone | High[8][9] | Milder than TCA; good recovery | May be less effective for some matrices |
| Acetonitrile | Variable | Can be effective | May not be as efficient as other methods |
| Methanol/Chloroform | High[8] | Good for delipidation | Involves use of chlorinated solvents |
Experimental Protocols
Protocol 1: Sample Preparation of Whole Blood using TCA Precipitation
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
-
Aliquoting and Spiking:
-
Thaw whole blood samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Aliquot 100 µL of whole blood into a microcentrifuge tube.
-
Add a known amount of TPP-d3 internal standard solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
-
TCA Removal (Optional but Recommended):
-
Add 500 µL of a water-saturated organic solvent (e.g., methyl tert-butyl ether or a 3:2 mixture of ethyl acetate/hexane) to the supernatant.[6]
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Discard the upper organic layer.
-
Repeat the wash step if necessary.
-
-
Analysis:
-
Transfer the final aqueous layer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameter Optimization
This protocol outlines a general approach to optimizing key mass spectrometry parameters.
-
TPP-d3 Infusion:
-
Prepare a solution of TPP-d3 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
-
Precursor Ion Identification:
-
Acquire a full scan mass spectrum in positive ESI mode to confirm the m/z of the protonated TPP-d3 molecule.
-
-
Cone Voltage Optimization:
-
While monitoring the precursor ion, ramp the cone voltage (or equivalent parameter on your instrument) to find the value that maximizes the precursor ion signal without significant fragmentation.[11]
-
-
Product Ion Identification and Collision Energy Optimization:
-
MRM Method Creation:
-
Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor ion m/z, product ion m/z(s), cone voltage, and collision energy for TPP-d3.
-
Repeat this process for the unlabeled TPP analyte.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 17. waters.com [waters.com]
- 18. ucl.ac.uk [ucl.ac.uk]
Stability and storage conditions for Thiamine pyrophosphate-d3 solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Thiamine (B1217682) pyrophosphate-d3 (TPP-d3) solutions. It also offers troubleshooting advice for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid TPP-d3?
A1: Solid Thiamine pyrophosphate-d3 should be stored at -20°C in a sealed container, protected from moisture and light.[1][2][3]
Q2: How should I store TPP-d3 solutions?
A2: For optimal stability, TPP-d3 solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1][4] The container should be sealed to prevent moisture accumulation.[1][4]
Q3: What solvents are suitable for dissolving TPP-d3?
A3: TPP-d3 is soluble in water.[4] For a 10 mM stock solution in water, ultrasonic treatment may be necessary to aid dissolution.[4] It has poor solubility in DMSO.[4][5]
Q4: How does pH affect the stability of TPP-d3 solutions?
A4: The stability of thiamine and its derivatives, like TPP-d3, is pH-dependent. Thiamine is more stable in acidic conditions (pH < 6.0).[6] Its degradation rate increases with higher pH and buffer concentrations.[6]
Q5: Can I store TPP-d3 solutions at room temperature?
A5: It is not recommended to store TPP-d3 solutions at room temperature for extended periods. Thiamine stability decreases at higher temperatures.[3][7] For short-term handling during experiments, it is advisable to keep the solution on ice.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity of your TPP-d3 solutions. The following tables summarize the recommended conditions and stability data.
Recommended Storage Conditions for TPP-d3
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Sealed container, protect from moisture and light.[1][2][3] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, sealed container.[1][4] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, sealed container.[1][4] |
Factors Influencing TPP-d3 Solution Stability
| Factor | Effect on Stability | Recommendations |
| pH | Stability decreases as pH increases above 6.0.[6] | Maintain acidic to neutral pH for short-term experiments. Use appropriate buffers. |
| Temperature | Degradation increases with higher temperatures.[3][7] | Store frozen and handle on ice during experiments. |
| Light | Thiamine is sensitive to light. | Protect solutions from light by using amber vials or covering with foil. |
| Metal Ions | Certain metal ions can catalyze degradation.[7] | Use high-purity solvents and reagents. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[4] | Aliquot stock solutions into single-use volumes. |
Troubleshooting Guide
This section addresses common problems that may arise when working with TPP-d3 solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
This could be due to the degradation of the TPP-d3 solution.
-
Verify Storage Conditions: Ensure the solution has been stored at the correct temperature and protected from light and moisture.
-
Check Solution Age: Use solutions within the recommended storage period (1 month at -20°C, 6 months at -80°C).[1][4]
-
Perform a Quality Control Check: If degradation is suspected, the integrity of the solution can be checked using HPLC. A simplified stability testing protocol is provided below.
Issue 2: Difficulty Dissolving TPP-d3
-
Use Appropriate Solvent: TPP-d3 is most soluble in water.[4]
-
Aid Dissolution: For aqueous solutions, sonication can help dissolve the compound.[4] Gentle warming can also be attempted, but prolonged heating should be avoided to prevent degradation.
-
Check for Precipitation in Cationic Micelle Solutions: TPP has been observed to form precipitates when cationic micelles are added.[8]
Issue 3: Peak Tailing or Broadening in HPLC Analysis
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape. Ensure the pH is optimized for the separation.
-
Column Condition: The column may be degrading or contaminated. Flush the column with an appropriate solvent.
-
Sample Degradation: Degradation products can interfere with the chromatography. Prepare fresh samples and handle them on ice.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues with TPP-d3 solutions.
References
- 1. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. open.clemson.edu [open.clemson.edu]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Thiamine Pyrophosphate (TPP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of thiamine (B1217682) pyrophosphate (TPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect TPP analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (TPP). For biological samples like whole blood or plasma, this includes proteins, salts, lipids (especially phospholipids), and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of TPP in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] Ion suppression, a decrease in the analyte's signal intensity, is the more common issue and can lead to inaccurate and imprecise quantification of TPP, reduced sensitivity, and poor reproducibility.[1][3] Phospholipids (B1166683) are a major contributor to matrix-induced ion suppression.[1]
Q2: I'm observing low TPP signal intensity and poor reproducibility. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor reproducibility are classic symptoms of matrix effects, particularly ion suppression.[4] When components from the sample matrix co-elute with TPP, they can compete for ionization, reducing the number of TPP ions that reach the detector. This effect can vary between samples, leading to inconsistent results.[4] It is crucial to implement strategies to minimize these effects for reliable quantification.
Q3: What is the most effective way to compensate for matrix effects in TPP analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[2][4] A SIL-IS for TPP, such as Thiamine pyrophosphate-d3 (TPP-d3), is chemically and physically almost identical to TPP and will co-elute from the LC column.[5][6] Consequently, it will experience the same degree of ion suppression or enhancement as the endogenous TPP. By calculating the ratio of the TPP peak area to the TPP-d3 peak area, the variability caused by matrix effects can be effectively normalized, leading to accurate quantification.
Q4: How can I reduce matrix effects during sample preparation?
A4: Robust sample preparation is a critical step in mitigating matrix effects. The goal is to remove as many interfering matrix components as possible while efficiently extracting TPP. Several techniques can be employed:
-
Protein Precipitation (PPT): This is a common first step for whole blood or plasma samples. Acids like trichloroacetic acid (TCA) or perchloric acid are effective at precipitating proteins and releasing TPP.[5][7]
-
Phospholipid Removal: Since phospholipids are a primary cause of ion suppression, specialized techniques can be used to remove them.[8][9][10] This can be achieved using phospholipid removal plates or cartridges that selectively retain phospholipids while allowing TPP to pass through.[8][9][11]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT alone.[3] It involves passing the sample through a sorbent that retains either the analyte or the interferences, allowing for their separation.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids and can be an effective cleanup step.
Troubleshooting Guide
Problem: Significant Ion Suppression is Suspected
-
Initial Assessment: A qualitative way to assess ion suppression is through a post-column infusion experiment.[3][12] Infuse a standard solution of TPP directly into the mass spectrometer after the LC column. Then, inject a blank matrix extract. A dip in the baseline TPP signal at the retention time of TPP indicates the presence of co-eluting, suppressing agents.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ion suppression in TPP analysis.
Problem: Inconsistent Results Across a Batch of Samples
-
Possible Cause: This can be due to variability in the matrix from sample to sample, leading to different degrees of ion suppression.
-
Solutions:
-
Incorporate a SIL-IS: As mentioned, a SIL-IS like TPP-d3 is the most effective way to correct for inter-sample variability in matrix effects.[5][6]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a combined protein precipitation and phospholipid removal strategy, to ensure more consistent removal of interfering components across all samples.[7][8]
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a representative blank matrix (e.g., pooled whole blood) to match the matrix of your unknown samples as closely as possible.
-
Experimental Protocols
Protocol 1: Protein Precipitation for TPP Extraction from Whole Blood
This protocol is a common starting point for TPP analysis.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: To 100 µL of whole blood, add 10 µL of TPP-d3 internal standard solution (concentration to be optimized based on expected TPP levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.1M HCl + 1.2 M perchloric acid.[5][7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal Post-Protein Precipitation
For cleaner samples, a phospholipid removal step can be added after protein precipitation.
-
Follow Steps 1-5 from Protocol 1.
-
Load Supernatant: Load the supernatant from the protein precipitation step onto a phospholipid removal plate (e.g., ISOLUTE® PLD+).[7]
-
Elution: Apply positive pressure or vacuum to elute the sample, which now has a reduced phospholipid content.
-
Collection: Collect the flow-through for analysis.
Caption: A typical sample preparation workflow for TPP analysis from whole blood.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for TPP analysis that have incorporated strategies to mitigate matrix effects.
Table 1: Method Performance Characteristics for TPP Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 12–4870 nmol/L | [5] |
| Lower Limit of Quantification (LLOQ) | 9.4 - 12 nmol/L | [5][13] |
| Intra-assay Precision (%CV) | 3.5% | [5] |
| Inter-assay Precision (%CV) | 7.6% | [5] |
| Recovery | 99% - 102% | [5][13] |
| Relative Matrix Effect | 97% | [5] |
This data is compiled from published methods and may vary depending on the specific instrumentation and protocol used.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nvkc.nl [nvkc.nl]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Thiamine Pyrophosphate and its d3 Analog
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Thiamine (B1217682) pyrophosphate (TPP) and its deuterated analog (d3-TPP).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of TPP and d3-TPP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of phosphate (B84403) groups with metal surfaces in the HPLC/UPLC system.[1] 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Passivate the flow path with a deactivator solution.[1] 2. Adjust the mobile phase pH to ensure TPP is in a single ionic state. 3. Replace the analytical column. The column should be stable for approximately 500 injections.[2] |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample preparation leading to analyte loss. 3. Matrix effects from the sample. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with positive ionization. 2. Verify the efficiency of the protein precipitation step. Ensure complete lysis of erythrocytes if working with whole blood.[2] 3. Dilute the sample or use a more effective sample cleanup method. The relative matrix effect for TPP should be around 97%.[3][4] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Column equilibration issues. | 1. Ensure mobile phase solvents are properly mixed and degassed. 2. Maintain a constant and stable column temperature.[5] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Co-elution of TPP and d3-TPP | 1. Chromatographic conditions are not optimized for resolving the analyte and its isotope-labeled internal standard. | 1. While baseline separation is not strictly necessary for MS detection, significant co-elution can sometimes lead to ion suppression. Adjust the gradient or mobile phase composition to achieve a slight separation if necessary. |
| Degradation of TPP | 1. Instability in the sample matrix or during sample preparation. Heat can degrade TPP to thiamine phosphate.[6] 2. Improper storage of samples or standards. | 1. Use a gentle extraction method like bead beating for cellular samples.[6] Avoid excessive heat. 2. Store stock solutions in 0.1 M HCl at -70°C.[2] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatographic issues.
Frequently Asked Questions (FAQs)
1. Why is d3-Thiamine pyrophosphate used as an internal standard? Thiamine pyrophosphate-d3 (d3-TPP) is a stable isotope-labeled version of the analyte.[7] It is chemically identical to TPP and behaves similarly during sample preparation and chromatography. However, it has a different mass due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish it from the endogenous TPP. This ensures highly accurate and precise quantification by correcting for any analyte loss during sample processing or variations in instrument response.
2. What are the typical mass transitions for TPP and d3-TPP? For analysis by tandem mass spectrometry in positive electrospray ionization mode, a common mass transition for TPP is m/z 425.1 > 121.85.[3][4] The d3-TPP internal standard would have a corresponding shift in the precursor ion mass.
3. Is derivatization required for the analysis of TPP? Older HPLC methods with fluorescence detection often required pre-column or post-column derivatization to convert thiamine and its esters into fluorescent thiochrome (B1210408) derivatives.[2][8][9] However, modern LC-MS/MS methods are sensitive and specific enough to measure underivatized TPP directly, simplifying the workflow.
4. What type of column is best suited for this separation? A reversed-phase C18 column is commonly used for the separation of TPP.[5] For instance, an Xbridge BEH C18 column (3.0 x 75 mm) has been shown to be effective.[5] The choice of column will depend on the specific HPLC or UPLC system and the desired run time.
5. How should whole blood samples be prepared for analysis? A common and effective method for whole blood sample preparation involves protein precipitation. This is typically done by adding an acid, such as trichloroacetic acid (TCA)[3][4] or perchloric acid, to the sample. The sample is then centrifuged, and the resulting supernatant is injected into the LC-MS/MS system.[10]
Experimental Protocols
Sample Preparation from Whole Blood
This protocol is adapted from established LC-MS/MS methods.[3][4]
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add 100 µL of an internal standard solution containing d3-TPP in 0.1 M HCl.
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation.
-
LC System: UPLC system
-
Column: Reversed-phase C18, e.g., Xbridge BEH C18 (3.0 x 75 mm)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.600 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Gradient: A suitable gradient to separate TPP from other matrix components within a short run time (e.g., 2-3 minutes).
-
MS System: Tandem mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode[4]
-
MRM Transitions:
Experimental Workflow Diagram
Caption: A standard workflow for the quantification of TPP in whole blood.
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated LC-MS/MS methods for TPP analysis.
| Parameter | Value | Reference |
| Linearity Range | 12–4870 nmol/L | [3][4] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L | [3][4] |
| Intra-assay Precision (%CV) | 3.5% | [3][4] |
| Inter-assay Precision (%CV) | 7.6% | [3][4] |
| Recovery | 99% | [3][4] |
| Relative Matrix Effect | 97% | [3][4] |
| Instrumental Run Time | ~2 minutes | [3][4] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. nvkc.nl [nvkc.nl]
- 4. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 10. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
Troubleshooting Poor Peak Shape for Thiamine Pyrophosphate in HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Thiamine (B1217682) Pyrophosphate (TPP). The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiamine pyrophosphate peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for thiamine pyrophosphate, a strongly basic compound, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the positively charged analyte and negatively charged silanol (B1196071) groups on the silica-based column packing.
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the C18 column surface can interact with the basic thiamine pyrophosphate, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 4. At this pH, most silanol groups will be protonated and less likely to interact with the analyte. A phosphate (B84403) buffer is commonly used to maintain a stable pH.[2]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column where the free silanol groups are chemically bonded with a small silane (B1218182) to minimize their availability for interaction.
-
Solution 3: Add an Ion-Pairing Agent: Incorporate an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, into the mobile phase.[3][4] This agent will pair with the thiamine pyrophosphate, neutralizing its charge and reducing interactions with the stationary phase.
-
Solution 4: Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to saturate the active silanol sites.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.[5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][8]
-
Solution: Reduce the injection volume or dilute the sample.
-
The following workflow can help diagnose and resolve peak tailing:
References
Addressing isotopic exchange in deuterium-labeled standards
Welcome to the technical support center for deuterium-labeled internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic exchange during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterium-labeled standards?
Isotopic exchange, or back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as a protic solvent (e.g., water, methanol) or the sample matrix.[1][2] This process compromises the isotopic purity of the standard, which can lead to significant analytical problems, including a decreased signal for the internal standard, an artificial increase in the signal for the unlabeled analyte, and ultimately, inaccurate and imprecise quantification.[1][3]
Q2: Which factors have the most significant impact on the rate of deuterium exchange?
The rate and extent of back-exchange are primarily influenced by four key factors:
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its location within the molecule.[4] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[2][3] Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can also be labile, particularly under acidic or basic conditions.[3][5] Labels on aromatic rings or aliphatic chains not near activating groups are generally the most stable.[3]
-
pH: The exchange rate is highly dependent on pH. Both strongly acidic and basic conditions can catalyze the exchange.[2][3] For many compounds, the minimum rate of exchange occurs in a pH range of 2.5 to 3.0.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3] Storing and analyzing samples at reduced temperatures (e.g., 4°C) can significantly slow this process.[1][2]
-
Solvent: Protic solvents like water and methanol (B129727) contain exchangeable protons and can facilitate back-exchange.[3] Whenever possible, using aprotic solvents such as acetonitrile (B52724) is recommended for storing and handling deuterated standards.[3][6]
Q3: How can I determine if my deuterated standard is undergoing exchange?
A classic symptom of back-exchange is a time-dependent change in your analytical signals.[1] Typically, you will observe a decrease in the peak area of your deuterated internal standard over the course of an analytical run, which may be accompanied by a corresponding increase in the signal for the unlabeled analyte.[1] This can be confirmed by incubating the deuterated standard in your sample matrix or mobile phase and analyzing aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the signal stability.[7]
Q4: Are there alternatives to deuterated standards that are not susceptible to exchange?
Yes. If deuterium exchange proves to be a persistent issue, consider using internal standards labeled with stable isotopes that do not exchange, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[6] While these standards are not susceptible to back-exchange, their synthesis is often more complex and expensive.[6][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My internal standard signal is decreasing over time, while the analyte signal appears to be increasing.
-
Possible Cause: This is a strong indication of deuterium back-exchange. The deuterium on your standard is being replaced by hydrogen from your solvent or matrix, converting the internal standard into the unlabeled analyte.[1]
-
Troubleshooting Workflow:
Troubleshooting workflow for a decreasing internal standard signal.
Issue 2: My assay is suffering from poor accuracy and precision.
-
Possible Cause: Unrecognized or inconsistent isotopic exchange can lead to biased and variable results. If the rate of exchange is not consistent across all samples and standards, it will compromise the analyte-to-internal standard ratio.
-
Troubleshooting Steps:
-
Perform a Stability Study: Conduct a systematic study of your deuterated internal standard under the exact conditions of your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.[3]
-
Optimize Sample Preparation: Minimize the time samples are exposed to conditions that promote exchange (e.g., high temperatures, extreme pH) during extraction and preparation steps.[2]
-
Re-evaluate the Internal Standard: If the stability study confirms significant exchange, consider switching to a more stable alternative, such as a ¹³C or ¹⁵N-labeled standard, or a deuterated version with labels in non-exchangeable positions.[2]
-
Data Presentation
The stability of a deuterated standard is highly dependent on the experimental conditions. The following table summarizes the key risk factors and recommended actions to mitigate their effects.
| Factor | Condition Promoting Exchange | Recommended Action to Minimize Exchange |
| pH | High (>8) or Low (<2.5) | Maintain pH in the range of 2.5 - 7.0[1][2] |
| Temperature | Elevated (>25°C) | Store and analyze samples at low temperatures (e.g., 4°C)[1][2] |
| Solvent | Protic (e.g., H₂O, Methanol) | Use aprotic solvents (e.g., Acetonitrile) when possible[3][6] |
| Label Position | On Heteroatoms (O, N, S) | Choose standards with labels on stable carbon positions[2][5] |
| Label Position | Alpha to a Carbonyl Group | Exercise caution and strictly control pH and temperature[3][5] |
Experimental Protocols
Protocol: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of a deuterium label on an internal standard under conditions relevant to the analytical method.[7]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Prepare two sets of samples. For both sets, spike a known concentration of the stock solution into the test medium (e.g., mobile phase, extracted blank plasma).
-
Set A (T=0): Immediately after spiking, quench the samples by adding a protein precipitation solvent (e.g., cold acetonitrile) or proceed directly to analysis. These samples represent the baseline.
-
Set B (T=X): Incubate this set of samples under the conditions you wish to evaluate (e.g., in the autosampler at 10°C for 24 hours).
-
-
-
Sample Analysis:
-
After the incubation period for Set B, process them in the same manner as Set A.
-
Analyze both sets of samples using the validated LC-MS method. Monitor the peak area of the deuterated internal standard.
-
-
Data Evaluation:
-
Calculate the average peak area for each set.
-
Compare the peak area response of the deuterated standard between Set A and Set B. A statistically significant decrease in the response of Set B suggests degradation or isotopic exchange.
-
Examine the mass spectra of the internal standard peak in Set B samples for any evidence of a mass shift to lower m/z values, which would directly indicate the loss of deuterium.
-
Visualization of Key Factors
The interplay between molecular structure and experimental conditions dictates the risk of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with Thiamine pyrophosphate-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3) as an internal standard in calibration curves, particularly for LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for using Thiamine Pyrophosphate-d3 (TPP-d3) as an internal standard?
A1: this compound is the ideal internal standard for the quantification of Thiamine Pyrophosphate (TPP) for several reasons. As a stable isotope-labeled (SIL) internal standard, it is chemically almost identical to the analyte of interest. This structural similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. The key advantage is its ability to effectively compensate for variations in sample processing, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]
Q2: My TPP-d3 internal standard has a slightly different retention time than the native TPP. Is this normal?
A2: Yes, this is a known phenomenon referred to as the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by deuterium (B1214612). While often a minor shift, it is crucial to ensure that the retention time difference does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components.
Q3: Can TPP-d3 undergo back-exchange of deuterium for hydrogen?
A3: Deuterium back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can be a concern with deuterated internal standards. The stability of the deuterium labels depends on their position on the molecule. Labels on aromatic rings are generally stable. However, if the labels are in more labile positions, back-exchange can occur, especially under certain pH and temperature conditions. It is crucial to use TPP-d3 with deuterium labels on stable positions and to evaluate its stability during method development.
Q4: What are the optimal storage and handling conditions for TPP and TPP-d3 solutions?
A4: Thiamine and its phosphate (B84403) esters can be susceptible to degradation and adsorptive losses. To ensure stability, it is recommended to:
-
Use Polymeric Vials: Store stock solutions and samples in polypropylene (B1209903) or other polymeric vials instead of glass, as significant adsorptive losses of thiamine and its derivatives have been observed with glass surfaces.[2][3]
-
Acidic Conditions: Thiamine pyrophosphate exhibits maximum stability in acidic conditions (pH 2.0-4.0).[4] Storing stock solutions and standards in an acidic buffer or a solution containing trichloroacetic acid (TCA) can mitigate degradation.[2][3]
-
Refrigeration/Freezing: For short-term storage (up to 5 days), refrigeration at 2-8°C is suitable for TPP.[5] For long-term storage, freezing at -20°C or -80°C is recommended.[6]
-
Protect from Light: As with many vitamins, protection from light is a good practice to prevent potential photodegradation.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
A non-linear calibration curve can arise from several factors. Follow this guide to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Preparation | - Prepare fresh calibration standards from a new stock solution.- Ensure accurate pipetting and serial dilutions.- Use calibrated pipettes and Class A volumetric flasks. |
| Inappropriate Concentration Range | - If non-linearity is observed at the high end, it may be due to detector saturation or ion suppression. Dilute the upper-level standards and re-inject.- If non-linearity is at the low end, the concentrations may be below the limit of quantification (LOQ). |
| Suboptimal Internal Standard Concentration | - The concentration of TPP-d3 should be consistent across all standards and samples and ideally be in the mid-range of the calibration curve. |
| Analyte/Internal Standard Instability | - Investigate the stability of TPP and TPP-d3 in the sample diluent and under the conditions of the autosampler.[4][5] |
| Matrix Effects | - If using a matrix-based calibration curve, ensure the matrix is consistent and free of the analyte. |
Issue 2: High Variability or Inaccurate Back-Calculated Concentrations
Even with an acceptable R² value, the back-calculated concentrations of the standards may be inaccurate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Single Inaccurate Standard | - Prepare a fresh set of calibration standards.- If the issue persists, prepare each standard individually rather than through serial dilution to identify if a single standard is the source of the error. |
| Inconsistent Sample/Standard Processing | - Ensure consistent evaporation and reconstitution steps for all standards and samples.- Automating sample preparation can reduce variability. |
| Adsorptive Losses | - As thiamine pyrophosphate is prone to adsorptive losses, ensure the use of appropriate containers (e.g., polypropylene) for all standards and samples.[2][3] |
| Variable TPP-d3 Response | - Investigate the peak area of TPP-d3 across the calibration curve. A consistent response is expected. Significant variation may indicate issues with sample preparation or instrument stability. |
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Thiamine Pyrophosphate (TPP) using TPP-d3 Internal Standard in Whole Blood.
| Parameter | Result | Reference |
| Linearity Range | 12–4870 nmol/L | [7][8][9] |
| Mean Intra-assay Precision | 3.5% | [7][8][9] |
| Mean Inter-assay Precision | 7.6% | [7][8][9] |
| Mean Recovery | 99% (Range: 93–107%) | [1][7][8][9] |
| Relative Matrix Effect | 97% | [1][7][8][9] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L | [7][8][9] |
Table 2: Stability of Thiamine Pyrophosphate (TDP) in Whole EDTA Blood Samples under Different Storage Conditions.
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | Up to 72 hours | Stable | [5] |
| 2-8°C | Up to 5 days | Stable | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for TPP Analysis in Whole Blood
This protocol is a general guideline based on published methods for the analysis of TPP in whole blood using TPP-d3 as an internal standard.[1][7][8][9]
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: To a 50 µL aliquot of whole blood, add a known amount of TPP-d3 internal standard solution.
-
Protein Precipitation: Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the sample.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene autosampler vial.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Conditions for TPP Analysis
These are example conditions and should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TPP from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
TPP: 425.1 > 122.1
-
TPP-d3: 428.1 > 125.1
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common calibration curve issues.
Caption: A typical sample preparation workflow for TPP analysis in whole blood.
References
- 1. nvkc.nl [nvkc.nl]
- 2. researchgate.net [researchgate.net]
- 3. "Pre-analytical challenges from adsorptive losses associated with thiam" by Katie A. Edwards, Eileen A. Randall et al. [orb.binghamton.edu]
- 4. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Thiamine Pyrophosphate-d3 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of two common types of SIL-ISs for the analysis of thiamine (B1217682) pyrophosphate (TPP): deuterium-labeled (Thiamine pyrophosphate-d3) and carbon-13-labeled (13C-TPP) internal standards.
Thiamine pyrophosphate, the biologically active form of vitamin B1, is a critical cofactor in cellular metabolism. Its accurate measurement in biological matrices is essential for clinical diagnostics and research. The choice of internal standard can significantly impact the quality of these measurements. This guide presents a data-driven comparison of this compound and 13C-labeled TPP, summarizing their performance characteristics and providing detailed experimental protocols.
Key Performance Differences: A Data-Driven Comparison
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for variations that can lead to inaccurate quantification. The primary distinctions between deuterium-labeled and 13C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and susceptibility to matrix effects.
The following table summarizes the performance of an LC-MS/MS method for the simultaneous measurement of TPP and pyridoxal-5'-phosphate in whole blood using This compound as the internal standard, as reported by Roelofsen-de Beer et al. (2017).
| Performance Metric | This compound | Source |
| Linearity (nmol/L) | 12–4870 | [1] |
| Intra-Assay Precision (% CV) | 3.5 | [1] |
| Inter-Assay Precision (% CV) | 7.6 | [1] |
| Recovery (%) | 99 (Range: 93–107) | [1] |
| Relative Matrix Effect (%) | 97 | [1] |
A separate technical note details a method for the analysis of TPP and PLP in whole blood utilizing a Thiamine-13C4 internal standard. While not a peer-reviewed publication, it provides the following performance characteristics:
| Performance Metric | Thiamine-13C4 | Source |
| Accuracy (% Bias) | Within ±15% of nominal concentration | [2] |
| Precision (% CV) | <15% | [2] |
It is generally accepted in the scientific community that 13C-labeled internal standards offer superior performance due to their chemical and physical properties more closely resembling the native analyte. They tend to co-elute almost perfectly with the unlabeled analyte, which is a significant advantage in minimizing the impact of matrix effects. Deuterium-labeled standards, on the other hand, can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the native compound. This can lead to differential ionization suppression or enhancement if the matrix composition changes over the elution peak. Furthermore, deuterium (B1214612) atoms, particularly those at certain positions in a molecule, can be susceptible to back-exchange with hydrogen atoms from the solvent, potentially compromising the accuracy of quantification.
Experimental Protocols
Method for Quantification of Thiamine Pyrophosphate using this compound Internal Standard
This protocol is based on the LC-MS/MS method described by Roelofsen-de Beer et al. (2017)[1].
1. Sample Preparation:
-
To 50 µL of whole blood, add 100 µL of an internal standard working solution containing this compound.
-
Add 150 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: UPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous and organic mobile phase.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
TPP: m/z 425.1 > 121.85
-
TPP-d3: m/z 428.1 > 124.85
-
Method for Quantification of Thiamine Pyrophosphate using Thiamine-13C4 Internal Standard
This protocol is based on the method described in the Phenomenex Technical Note TN-1205[2].
1. Sample Preparation:
-
To 100 µL of thawed hemolyzed whole blood, add 300 µL of a working internal standard solution containing Thiamine-13C4.
-
Mix for 30 seconds.
-
Add 30 µL of 70% perchloric acid to precipitate proteins and mix for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: LC system.
-
Column: Reversed-phase column.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
TPP: (Specific transitions not detailed in the source)
-
Thiamine-13C4: (Specific transitions not detailed in the source)
-
Visualizing Key Processes
To better understand the context of Thiamine pyrophosphate analysis, the following diagrams illustrate the metabolic pathway of thiamine and a general experimental workflow for quantitative analysis using an internal standard.
Caption: Thiamine is converted to its active form, TPP, which is a crucial cofactor in mitochondrial energy metabolism.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
Method Validation for Thiamine Pyrophosphate Quantification: A Comparative Guide to Using a d3-Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is crucial for assessing nutritional status and diagnosing deficiencies. This guide provides a comparative overview of method validation for TPP quantification in human whole blood, focusing on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard (d3-TPP) compared to traditional high-performance liquid chromatography (HPLC) with fluorescence detection.
The use of a stable isotope-labeled internal standard, such as d3-Thiamine Pyrophosphate (d3-TPP), is a cornerstone of robust bioanalytical research.[1] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This minimizes variability and enhances the accuracy and reproducibility of the quantification.[3][4]
Comparative Analysis of Analytical Methods
This guide compares two prominent methods for TPP quantification:
-
Method A: LC-MS/MS with d3-TPP Internal Standard. This modern approach is characterized by high sensitivity and specificity.
-
Method B: HPLC with Fluorescence Detection. A more traditional method that relies on post-column derivatization.
The following tables summarize the key performance characteristics of each method, based on validated experimental data.
Table 1: Method Validation Parameters
| Parameter | Method A: LC-MS/MS with d3-TPP | Method B: HPLC with Fluorescence |
| Linearity Range | 12–4870 nmol/L[5] | 3–4000 nmol/L[6] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L[5] | 3 nmol/L[6] |
| Intra-Assay Precision (%CV) | 3.5%[5] | <3.5%[6] |
| Inter-Assay Precision (%CV) | 7.6%[5] | <9.4%[6] |
| Recovery | 99%[5] | >90%[7] |
| Analysis Time | ~2 minutes[5] | ~5.5 minutes[6] |
Table 2: Sample Preparation and Analytical Conditions
| Parameter | Method A: LC-MS/MS with d3-TPP | Method B: HPLC with Fluorescence |
| Sample Matrix | Whole Blood | Whole Blood |
| Sample Preparation | Protein precipitation with trichloroacetic acid (TCA)[5] | Protein precipitation with TCA, post-column derivatization with potassium ferricyanide[6] |
| Internal Standard | d3-Thiamine Pyrophosphate (d3-TPP) | Not explicitly specified in compared literature, often a structural analog |
| Detection | Tandem Mass Spectrometry (MS/MS) | Fluorescence |
Experimental Workflow
The general workflow for TPP quantification in whole blood involves sample preparation, chromatographic separation, and detection. The use of an automated sample preparation system can further enhance throughput and reproducibility.
Experimental workflow for TPP quantification.
Detailed Experimental Protocols
Method A: LC-MS/MS with d3-TPP Internal Standard
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of TPP and d3-TPP in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the TPP stock solution.
-
Prepare a working solution of d3-TPP at a fixed concentration.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To 50 µL of whole blood sample, standard, or QC, add 50 µL of the d3-TPP internal standard working solution.[8]
-
Vortex mix for at least 30 seconds.[8]
-
Add a protein precipitating agent, such as trichloroacetic acid (TCA) solution, and vortex mix.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.[8]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a UPLC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution.
-
Detection is performed by electrospray ionization in the positive mode (ESI+), monitoring the mass transitions for TPP (e.g., m/z 425.1 > 121.85) and d3-TPP.[5]
-
-
Data Analysis:
-
Calculate the peak area ratio of TPP to d3-TPP.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of TPP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method B: HPLC with Fluorescence Detection
-
Preparation of Standards and Quality Controls:
-
Similar to Method A, prepare stock and working solutions of TPP.
-
-
Sample Preparation:
-
Deproteinize whole blood samples with TCA.[6]
-
-
Derivatization and HPLC Analysis:
-
Inject the sample extract onto the HPLC system.
-
Perform post-column derivatization by mixing the column effluent with an alkaline potassium ferricyanide (B76249) solution to convert TPP to the fluorescent thiochrome (B1210408) derivative.[6]
-
Separate the thiochrome derivative on a reversed-phase C18 column.[7]
-
Detect the fluorescent signal at an excitation wavelength of approximately 375 nm and an emission wavelength of about 435 nm.[9]
-
-
Data Analysis:
-
Quantify TPP concentration by comparing the peak area of the sample to that of the calibration standards.
-
Conclusion
The LC-MS/MS method utilizing a d3-TPP internal standard offers significant advantages in terms of specificity, throughput, and robustness for the quantification of thiamine pyrophosphate in whole blood. While HPLC with fluorescence detection is a viable alternative, the co-elution and similar ionization behavior of the deuterated internal standard with the analyte in LC-MS/MS provide superior correction for matrix effects and experimental variability.[3] This leads to more accurate and reliable results, which is paramount in both clinical diagnostics and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin B(1) status assessed by direct measurement of thiamin pyrophosphate in erythrocytes or whole blood by HPLC: comparison with erythrocyte transketolase activation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]
- 9. Identification and characterisation of thiamine pyrophosphate (TPP) riboswitch in Elaeis guineensis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiamine Analysis: Cross-Validation of HPLC-Fluorescence and LC-MS/MS Methods
Thiamine (B1217682) (Vitamin B1) is a crucial water-soluble vitamin, and its accurate quantification in various matrices, including food, dietary supplements, and biological fluids, is vital for nutritional assessment, clinical diagnostics, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The choice between HPLC-fluorescence and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-fluorescence is a robust and sensitive technique that relies on the chemical derivatization of thiamine to a fluorescent compound, LC-MS/MS offers superior specificity and sensitivity by directly measuring the mass-to-charge ratio of the target analyte and its fragments.
Methodology Comparison Workflow
The cross-validation of two distinct analytical methods involves a systematic process to ensure that both techniques provide comparable and reliable results. The general workflow includes independent method development and validation, followed by the analysis of identical samples and a statistical comparison of the obtained data.
Caption: General workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following sections detail representative experimental protocols for the analysis of thiamine using both HPLC-fluorescence and LC-MS/MS.
I. HPLC-Fluorescence Method (Post-Column Derivatization)
This method is based on the oxidation of thiamine into the highly fluorescent compound thiochrome (B1210408) after chromatographic separation.[1][2][3]
1. Sample Preparation (Food Matrix): [1][2]
-
Weigh 5 g of a homogenized sample into a flask.
-
Add 60 mL of 0.1 N HCl and heat at 100 °C for 1 hour.
-
Cool to room temperature and adjust the pH to 4.0-4.5 using 2.5 M Sodium Acetate.
-
For total thiamine content, add 200 mg of Taka-diastase for enzymatic hydrolysis of thiamine esters and incubate for 18 hours at 45 °C.[1][2]
-
Add 2 mL of 50% Trichloroacetic acid (TCA) and heat at 100 °C for 15 minutes to precipitate proteins.
-
Cool, adjust pH to 2.6-2.8, and bring the final volume to 100 mL with deionized water.
-
Filter the extract through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic or gradient elution with a buffer such as 0.01 M sodium dihydrogen phosphate (B84403) with 0.15 M sodium perchlorate, adjusted to pH 2.2.[3]
-
Flow Rate: 0.6 - 1.0 mL/min.[5]
3. Post-Column Derivatization: [1][2]
-
Oxidizing Reagent: Potassium ferricyanide (B76249) in an alkaline solution (e.g., 15% NaOH).
-
Reaction: The column effluent is continuously mixed with the oxidizing reagent in a reaction coil.
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 375 nm and an emission wavelength of 435 nm.[5]
II. LC-MS/MS Method
This method offers high selectivity and sensitivity by measuring the specific mass transitions of thiamine and its active form, thiamine pyrophosphate (TPP).
1. Sample Preparation (Whole Blood): [6][7][8]
-
Pipette 300 µL of whole blood into a microcentrifuge tube.
-
Add an internal standard solution (e.g., deuterated thiamine or TPP-d3).[6][8]
-
Add a protein precipitation agent, such as Trichloroacetic acid (TCA) or a solution of zinc sulfate (B86663) in methanol.[6][9]
-
Vortex the mixture vigorously for 10 seconds.
-
Place on ice for 15 minutes and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.[9]
-
Transfer the clear supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions: [6][8]
-
LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: Reversed-phase C18 or similar column (e.g., 2.1 x 100 mm, 2.5 µm).[8]
-
Mobile Phase: Gradient elution using a combination of an acidic aqueous phase (e.g., water with acetic acid) and an organic solvent like acetonitrile.[10]
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6][8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Comparative Analytical Workflow
The diagram below illustrates the key steps involved in analyzing a sample for thiamine content using both HPLC-fluorescence and LC-MS/MS, highlighting the critical difference in the derivatization step.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. glsciences.com [glsciences.com]
- 4. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]
A Comparative Performance Analysis: Thiamine Pyrophosphate-d3 vs. Non-Deuterated Standard
This guide provides a detailed comparison of the performance characteristics of Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3) and its non-deuterated analog, Thiamine Pyrophosphate (TPP). The primary application of TPP-d3 is as an internal standard in quantitative analytical methods, where its performance significantly diverges from non-deuterated standards. This document will explore these differences, supported by established principles and experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Function and Application
Thiamine Pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] These enzymes include pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2] Given its central role in cellular metabolism, accurate quantification of TPP in biological matrices is crucial for diagnosing deficiencies and for various research applications.
Thiamine Pyrophosphate-d3 is a stable isotope-labeled version of TPP, where three hydrogen atoms have been replaced with deuterium. This subtle mass shift, which does not alter the chemical properties, makes it an ideal internal standard for mass spectrometry-based quantification.[3][4] Its primary purpose is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement of endogenous TPP.[4][5]
Performance in Analytical Applications
The use of a deuterated internal standard like TPP-d3 is considered the gold standard in quantitative mass spectrometry.[4] It offers significant advantages over using a non-deuterated compound as a standard. The key performance differences are summarized below.
Data Presentation: Analytical Performance Comparison
| Performance Metric | This compound (Internal Standard) | Non-Deuterated Standard (e.g., structural analog) | Rationale |
| Co-elution | Nearly identical retention time to analyte (TPP). | Different retention time. | TPP-d3 shares the same physicochemical properties as TPP, ensuring they experience identical chromatographic conditions.[4] |
| Matrix Effect Compensation | High | Low to Moderate | As TPP-d3 elutes with the analyte, it experiences the same degree of ion suppression or enhancement from the sample matrix, allowing for accurate correction.[4] |
| Extraction Recovery | High and Corrective | Variable and Less Corrective | TPP-d3 mimics the analyte's behavior during sample preparation, accurately accounting for any loss during extraction steps.[5] |
| Accuracy | High | Moderate to Low | By correcting for variations throughout the analytical process, deuterated standards lead to results that are closer to the true value.[5] |
| Precision | High (Low %CV) | Moderate to Low (Higher %CV) | The use of a co-eluting internal standard minimizes the impact of instrument variability, resulting in more reproducible measurements.[4][5] |
Experimental Protocols: Quantification of TPP in Whole Blood via LC-MS/MS
This protocol outlines a typical method for the determination of TPP concentration in whole blood, utilizing TPP-d3 as an internal standard.
1. Sample Preparation:
-
To 100 µL of hemolyzed whole blood, add 20 µL of an internal standard working solution (this compound in a suitable solvent).
-
Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization to Thiochrome (B1210408):
-
To 50 µL of the supernatant, add 25 µL of 30% potassium ferricyanide (B76249) in 15% NaOH.
-
Vortex for 30 seconds to convert TPP and TPP-d3 to their fluorescent thiochrome derivatives. This step is often used in HPLC with fluorescence detection but is also applicable for enhancing sensitivity in LC-MS.[6]
-
Stop the reaction by adding 25 µL of a phosphoric acid solution.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both TPP-thiochrome and TPP-d3-thiochrome.
-
Quantification: The concentration of TPP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Enzymatic Activity and Stability
Enzymatic Activity
There is a lack of direct, published experimental data comparing the enzymatic activity of TPP-d3 with non-deuterated TPP. As a cofactor, TPP's thiazolium ring is the reactive portion.[1] Deuteration in TPP-d3 is typically on the pyrimidine (B1678525) ring or methyl group, which are not directly involved in the catalytic mechanism. Therefore, significant alterations in enzymatic activity are not expected.
However, it is theoretically possible that deuteration could lead to a "kinetic isotope effect" (KIE) if a C-H bond at the labeling site is broken during the rate-determining step of an enzymatic reaction. Without specific studies on TPP-d3 with its associated enzymes, this remains a theoretical consideration.
Experimental Protocols: Erythrocyte Transketolase Activity Assay
This assay is a functional test for thiamine status, measuring the activity of the TPP-dependent enzyme transketolase.
1. Principle:
-
The assay measures the rate of conversion of ribose-5-phosphate (B1218738) to sedoheptulose-7-phosphate by transketolase in erythrocyte hemolysate. The activity is measured with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition (the "TPP effect") indicates a deficiency.
2. Methodology:
-
Prepare an erythrocyte hemolysate from a whole blood sample.
-
Set up two reaction mixtures for each sample: one "basal" and one "stimulated".
-
To both mixtures, add the hemolysate and a reaction buffer containing ribose-5-phosphate.
-
To the "stimulated" tube, add a saturating concentration of TPP.
-
Incubate both tubes at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of sedoheptulose-7-phosphate produced using a colorimetric method or by HPLC.
-
The transketolase activity is calculated, and the TPP effect is expressed as the percentage increase in activity in the stimulated sample over the basal sample.[7]
Stability
No direct studies comparing the stability of TPP-d3 and TPP were identified. The C-D bond is known to be stronger than the C-H bond, which could theoretically confer slightly greater metabolic or chemical stability at the site of deuteration. However, for practical purposes in its role as an analytical standard, its stability is considered identical to the native compound under typical storage and experimental conditions.
Visualizations
Thiamine Metabolism and TPP Cofactor Function
Caption: Thiamine metabolism and its activation to the cofactor TPP.
Analytical Workflow Using a Deuterated Internal Standard
Caption: Workflow for accurate quantification using a deuterated standard.
Conclusion
While direct experimental data on the comparative enzymatic activity and stability of this compound versus its non-deuterated standard is not available, its primary application is well-defined. The established principles of isotope dilution mass spectrometry confirm the superiority of TPP-d3 as an internal standard for quantitative analysis.[4][5] Its use leads to significantly improved accuracy, precision, and reliability by effectively compensating for analytical variability. For researchers requiring precise measurement of thiamine pyrophosphate levels, the use of a deuterated internal standard like TPP-d3 is the unequivocally preferred method.
References
- 1. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Thiamine Pyrophosphate Measurement Using d3-TPP as an Internal Standard
A Technical Guide for Researchers and Drug Development Professionals
The accurate quantification of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is crucial in various research and clinical settings. Its role as a coenzyme in key metabolic pathways makes its measurement essential for diagnosing deficiencies and for pharmacological research. The use of a stable isotope-labeled internal standard, such as deuterated thiamine pyrophosphate (d3-TPP), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for achieving high accuracy and precision. This guide provides a comparative overview of TPP measurement methodologies utilizing d3-TPP, based on published data from different analytical laboratories.
Comparative Performance of LC-MS/MS Methods for TPP Quantification
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of TPP in whole blood, employing d3-TPP as an internal standard. While a direct inter-laboratory ring trial is not detailed, this compilation of data from individual validated methods provides a valuable comparison of expected performance.
Table 1: Linearity and Range of Quantification
| Laboratory/Method Reference | Linear Range (nmol/L) | Correlation Coefficient (r²) |
| Method A[1] | 12 - 4870 | > 0.99 |
| Method B[2] | 14.2 - 152 µg/L (approx. 32.8 - 351 nmol/L) | Not explicitly stated |
Table 2: Precision and Accuracy
| Laboratory/Method Reference | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) |
| Method A[1] | 3.5 | 7.6 | 99 |
| Method B[2] | Not explicitly stated | Not explicitly stated | Evaluated by percentage bias between nominal and back-calculated concentrations |
Table 3: Lower Limit of Quantification (LLOQ)
| Laboratory/Method Reference | LLOQ (nmol/L) |
| Method A[1] | 12 |
| Method B[3] | 3 |
Experimental Protocols
Method A: Simultaneous Measurement of TPP and PLP in Whole Blood by LC-ESI-MS/MS[1]
This method describes a rapid and simple procedure for the simultaneous quantification of TPP and pyridoxal-5'-phosphate (PLP) in whole blood.
1. Sample Preparation:
-
Whole blood samples are mixed with an internal standard solution containing TPP-d3 and PLP-d3.
-
Proteins are precipitated by the addition of a trichloroacetic acid (TCA) solution.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
2. Liquid Chromatography:
-
System: UPLC system
-
Run Time: 2 minutes
3. Mass Spectrometry:
-
System: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Mass Transitions:
-
TPP: m/z 425.1 > 121.85
-
TPP-d3: m/z 428.1 > 124.85
-
Method B: Quantification of Vitamins B1, B2, and B6 in Human Blood by LC-MS/MS[2]
This method is designed for the clinical research quantification of several B vitamins, including TPP.
1. Sample Preparation:
-
Whole blood samples undergo offline internal standard addition (d3-TPP).
-
Protein precipitation is performed.
-
Samples are vortex-mixed and centrifuged.
-
The supernatant is transferred to a clean vial for injection.
2. Liquid Chromatography:
-
System: UHPLC system
-
Column Temperature: 25 °C
-
Injection Volume: 15 µL
-
Total Run Time: 5.5 minutes
3. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operated in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for TPP measurement and the logical relationship of using an internal standard.
References
The Gold Standard for Thiamine Analysis: Accuracy and Precision of Thiamine Pyrophosphate-d3
In the realm of bioanalytical research and drug development, the precise and accurate quantification of endogenous molecules is paramount. For the analysis of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, the use of a stable isotope-labeled internal standard is crucial for achieving reliable results. This guide provides a comprehensive comparison of the performance of thiamine pyrophosphate-d3 (TPP-d3) as an internal standard, supported by experimental data, to demonstrate its superiority in enhancing the accuracy and precision of TPP quantification.
The core principle behind the effectiveness of an internal standard is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1] Deuterated internal standards, such as TPP-d3, are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the endogenous TPP during sample preparation and analysis.[1][2] This co-elution and similar ionization response are key to compensating for variations in sample matrix effects, extraction efficiency, and instrument response, which are common challenges in complex biological samples like whole blood.[1][3][4]
Performance Data: A Clear Advantage
The use of TPP-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for TPP analysis consistently yields high-quality quantitative data. The following tables summarize key performance metrics from various studies, underscoring the accuracy and precision achieved with this approach.
| Performance Metric | Study 1 [5] | Study 2 [6] | Alternative Method (without IS) [7] |
| Analyte | Thiamine Pyrophosphate (TPP) | Thiamine Diphosphate (TDP) | Thiamine Diphosphate (TDP) |
| Internal Standard | This compound (TPP-d3) | Thiamine-diphosphate(thiazole-methyl-D3) | None |
| Matrix | Whole Blood | Whole Blood | Whole Blood and Dried Blood Spot |
| Linearity Range | 12–4870 nmol/L | Not explicitly stated, but validated | 10–250 ng/ml |
| Intra-assay Precision (CV%) | 3.5% | 3.5–7.7% (total imprecision) | Not explicitly stated |
| Inter-assay Precision (CV%) | 7.6% | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 99% | 101–102% | 87.8%–101.18% |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L | 9.4 nmol/L | Not explicitly stated |
Experimental Protocols
The successful implementation of TPP-d3 as an internal standard relies on a well-defined analytical method. Below are the typical methodologies employed in the quantification of TPP in whole blood using LC-MS/MS.
Sample Preparation
A common and effective method for preparing whole blood samples for TPP analysis involves protein precipitation.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Internal Standard Spiking: Add a known concentration of the TPP-d3 internal standard solution to an aliquot of the whole blood sample.[5]
-
Protein Precipitation: Add a precipitating agent, such as trichloroacetic acid (TCA) or perchloric acid, to the sample.[5][6]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the TPP and TPP-d3, for analysis.
LC-MS/MS Analysis
The prepared sample extract is then injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: A reversed-phase ultra-high performance liquid chromatography (UHPLC) column is typically used to separate TPP and TPP-d3 from other sample components.[5][6] The mobile phase usually consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection.[5] Specific mass transitions for both TPP and TPP-d3 are monitored in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
-
TPP transition: m/z 425.1 > 121.85[5]
-
TPP-d3 transition: A specific mass transition corresponding to the deuterated internal standard is also monitored.
-
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for TPP analysis using TPP-d3.
Caption: How TPP-d3 compensates for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of TPP in complex biological matrices. Its ability to mimic the behavior of the endogenous analyte leads to significant improvements in accuracy and precision by correcting for variations inherent in the analytical workflow. The experimental data consistently demonstrates low coefficients of variation and high recovery rates, making TPP-d3 the gold standard for researchers, scientists, and drug development professionals who require the highest quality data for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. nvkc.nl [nvkc.nl]
- 6. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Enhancing Vitamin B1 Analysis with Stable Isotope-Labeled Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on the superior accuracy and reliability of stable isotope dilution assays for the quantification of vitamin B1.
In the precise world of analytical science, particularly in clinical diagnostics and drug development, the accuracy of quantitative measurements is paramount. The analysis of vitamin B1 (thiamine) and its active form, thiamine (B1217682) pyrophosphate (TPP), is crucial for assessing nutritional status and diagnosing deficiency-related disorders. While various methods exist, the use of a stable isotope-labeled internal standard coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides a comprehensive comparison of this advanced methodology against traditional techniques, supported by experimental data, detailed protocols, and clear visual workflows.
The Decisive Advantage: Why Stable Isotopes Excel
The core principle of using a stable isotope-labeled (SIL) internal standard is to introduce a compound that is chemically identical to the analyte (vitamin B1) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[1][2] This near-perfect mimicry allows the SIL internal standard to co-elute with the native analyte and experience the same physical and chemical variations throughout the analytical process, including sample preparation, extraction, and ionization in the mass spectrometer.[2] This intrinsic ability to correct for procedural inconsistencies and matrix effects leads to several significant advantages over other internal and external standardization methods.
The primary benefits of employing a SIL internal standard for vitamin B1 analysis include:
-
Enhanced Accuracy and Precision: By compensating for variations in sample extraction, recovery, and instrument response, SIL internal standards significantly improve the accuracy and precision of the measurement.[2][3] This is reflected in lower coefficients of variation (CV%) for both intra- and inter-assay precision.
-
Correction for Matrix Effects: Biological matrices like whole blood or plasma are complex and can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[2] Since the SIL internal standard is affected by the matrix in the same way as the native analyte, it provides a reliable means of correcting for these effects.[2]
-
Improved Recovery and Reliability: The SIL internal standard is added to the sample at the very beginning of the workflow. This allows for the correction of any analyte loss that may occur during sample preparation steps such as protein precipitation and extraction.[4]
-
Increased Specificity and Sensitivity: The use of LC-MS/MS provides high specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.[5] This, combined with the noise-reducing effect of the internal standard, often leads to lower limits of quantification (LLOQ).
Performance Comparison: Stable Isotope Dilution vs. Other Methods
The superiority of LC-MS/MS methods utilizing stable isotope-labeled internal standards is evident when comparing their performance metrics with those of other analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
| Parameter | LC-MS/MS with Stable Isotope-Labeled Internal Standard | HPLC with Fluorescence/UV Detection (without SIL-IS) | Reference |
| Internal Standard | Thiamine pyrophosphate-d3 (TPP-d3), ¹³C₄-Thiamine | Amprolium thiochrome (B1210408) (structural analog) or external standard | [1][4][6] |
| Intra-assay Precision (%CV) | ≤ 3.5% | 4.0% - 4.8% | [4][6] |
| Inter-assay Precision (%CV) | ≤ 7.6% | 2.9% - 8.0% | [4][6] |
| Recovery (%) | 99% | Not always reported, can be more variable | [4] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L | Higher, not always directly comparable due to different units | [4] |
| Matrix Effect Correction | Excellent (Relative matrix effect ~97%) | Limited or absent | [4] |
Experimental Protocol: A Step-by-Step Guide to Vitamin B1 Analysis
This section outlines a typical experimental workflow for the quantification of thiamine pyrophosphate (TPP), the active form of vitamin B1, in whole blood using a stable isotope-labeled internal standard (TPP-d3) and LC-MS/MS.
1. Sample Preparation:
-
Internal Standard Spiking: To a 100 µL whole blood sample, add a known concentration of the stable isotope-labeled internal standard solution (e.g., TPP-d3).
-
Protein Precipitation: Add a protein precipitating agent, such as a trichloroacetic acid (TCA) solution, to the sample.[4][5][7] This step denatures and precipitates proteins, releasing the TPP into the solution.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the TPP and the TPP-d3 internal standard, for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase liquid chromatography column (e.g., C18).[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate TPP from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][5][7] The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TPP and TPP-d3 using Multiple Reaction Monitoring (MRM).
-
TPP Transition: e.g., m/z 425.1 > 121.85[4]
-
TPP-d3 Transition: e.g., m/z 428.1 > 121.85 (or other specific fragment)
-
3. Data Analysis:
-
Peak Integration: Integrate the peak areas for both the TPP and TPP-d3 MRM transitions.
-
Ratio Calculation: Calculate the ratio of the peak area of TPP to the peak area of TPP-d3.
-
Quantification: Determine the concentration of TPP in the sample by comparing the calculated ratio to a calibration curve constructed using known concentrations of TPP and a fixed concentration of TPP-d3.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for vitamin B1 analysis using a stable isotope-labeled internal standard.
Figure 1: Workflow for Vitamin B1 analysis using a stable isotope-labeled internal standard.
Conclusion
For researchers, scientists, and professionals in drug development who demand the highest level of accuracy and reliability in their analytical results, the use of stable isotope-labeled internal standards for vitamin B1 analysis is the unequivocal choice. This method effectively mitigates the challenges of sample matrix complexity and procedural variability, delivering precise and accurate quantification. By adopting this gold standard approach, laboratories can ensure the integrity of their data in clinical research, nutritional assessment, and therapeutic drug monitoring.
References
- 1. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Instrument Multiplexing: Amplified Throughput for Measurement of Vitamin B1 in Whole Blood Using Parallel Liquid Chromatography Systems Interfaced to a Single Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvkc.nl [nvkc.nl]
- 5. researchgate.net [researchgate.net]
- 6. Simple HPLC Method with Internal Standard for Evaluation of Vitamin B1 Status By Use of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ionization Sources for Thiamine Pyrophosphate-d3 Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of Thiamine Pyrophosphate-d3 (TPP-d3), the deuterated internal standard for the active form of vitamin B1, is critical in various research and clinical applications, including nutritional assessment and drug development. The choice of ionization source in mass spectrometry is a pivotal factor that dictates the sensitivity, specificity, and robustness of the analytical method. This guide provides an objective comparison of different ionization sources for the detection of TPP-d3, supported by experimental data and detailed methodologies.
Introduction to Ionization Sources
Mass spectrometry (MS) requires the analyte of interest to be ionized before it can be detected. The ionization source converts the neutral TPP-d3 molecules into gas-phase ions. The most common ionization techniques coupled with liquid chromatography (LC) for the analysis of small molecules like TPP-d3 are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). Each of these sources operates on a different principle, making them suitable for different types of analytes and applications.
Electrospray Ionization (ESI): The Gold Standard for TPP-d3 Analysis
Electrospray ionization is the most widely used and well-established ionization technique for the analysis of TPP and its deuterated analog, TPP-d3.[1][2][3] ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules like TPP-d3.
Principle of Operation: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.
Experimental Protocol for ESI-LC-MS/MS of TPP-d3
A typical experimental workflow for the analysis of TPP-d3 in a biological matrix, such as whole blood, using ESI-LC-MS/MS is depicted below.
Caption: Experimental workflow for TPP-d3 analysis by ESI-LC-MS/MS.
Detailed Methodological Parameters:
| Parameter | Typical Conditions |
| Sample Preparation | |
| Matrix | Whole Blood |
| Internal Standard | This compound (TPP-d3) |
| Precipitation Agent | Trichloroacetic Acid (TCA) solution |
| Liquid Chromatography | |
| System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Voltage | 20 - 40 V |
| Collision Gas | Argon |
| MRM Transitions | TPP: m/z 425.1 > 122.1; TPP-d3: m/z 428.1 > 125.1 |
Performance Data for ESI-LC-MS/MS of TPP
| Performance Metric | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][3] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [1][3] |
| Intra-assay Precision (%CV) | < 5% | [1] |
| Inter-assay Precision (%CV) | < 10% | [1] |
| Recovery | > 90% | [1] |
Advantages of ESI for TPP-d3 Detection:
-
High Sensitivity: ESI provides excellent sensitivity for polar molecules like TPP-d3, allowing for low detection limits.[1][3]
-
Soft Ionization: It minimizes fragmentation of the parent molecule, leading to a strong signal for the precursor ion.
-
Compatibility with LC: ESI is seamlessly compatible with reversed-phase liquid chromatography, which is ideal for separating TPP from complex biological matrices.
Limitations of ESI:
-
Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy and precision.[1]
-
Salt Intolerance: High concentrations of non-volatile salts in the sample can interfere with the ionization process.
Atmospheric Pressure Chemical Ionization (APCI): A Potential Alternative
Atmospheric Pressure Chemical Ionization is another common ionization technique that can be used for LC-MS analysis. While less commonly reported for TPP analysis, it is a viable option for certain types of small molecules.
Principle of Operation: In APCI, the sample eluting from the LC is vaporized in a heated nebulizer. The resulting gas-phase solvent and analyte molecules are then ionized by a corona discharge, which creates reactant ions from the solvent. These reactant ions then transfer a charge to the analyte molecules through chemical reactions (e.g., proton transfer).
Inferred Applicability and Experimental Considerations for TPP-d3
Direct experimental data for the APCI analysis of TPP-d3 is scarce in the literature. However, based on the principles of APCI and its application to other small molecules, we can infer its potential performance and the necessary experimental considerations.
Caption: Ionization process in an APCI source.
Key Considerations for APCI of TPP-d3:
-
Thermal Stability: TPP contains a pyrophosphate group, which can be thermally labile. The high temperatures used in the APCI source (typically 350-500 °C) could potentially lead to in-source degradation of TPP-d3.[4] This is a critical factor to investigate when developing an APCI method for this analyte.
-
Polarity: APCI is generally more suitable for less polar to moderately polar compounds.[5][6] While TPP is polar, its ionization efficiency in APCI would need to be empirically determined and may be lower than in ESI.
-
Mobile Phase: APCI is more tolerant to a wider range of solvents and higher flow rates compared to ESI.[7]
Potential Advantages of APCI for TPP-d3 Detection:
-
Reduced Matrix Effects: APCI can be less susceptible to ion suppression from certain matrix components compared to ESI.
-
Analysis of Less Polar Metabolites: If analyzing TPP alongside less polar metabolites in a single run, APCI might offer a broader ionization window.
Inferred Performance Comparison (ESI vs. APCI for TPP-d3):
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Suitability | Excellent for polar, thermally labile molecules | Better for less polar, thermally stable molecules |
| Ionization Mechanism | Desolvation of charged droplets | Gas-phase ion-molecule reactions |
| In-source Fragmentation | Minimal | Potential for thermal degradation |
| Sensitivity for TPP-d3 | High (demonstrated) | Likely lower than ESI (inferred) |
| Matrix Effects | More susceptible | Less susceptible in some cases |
| Flow Rate Compatibility | Lower flow rates preferred | Tolerant to higher flow rates |
Matrix-Assisted Laser Desorption/Ionization (MALDI): An Alternative for High-Throughput Screening
Matrix-Assisted Laser Desorption/Ionization is a soft ionization technique that is typically used for the analysis of large biomolecules, but it can also be applied to small molecules. It is often coupled with a time-of-flight (TOF) mass analyzer.
Principle of Operation: In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize. The analyte molecules are then ionized by proton transfer from the excited matrix molecules in the gas phase.
Inferred Applicability and Experimental Considerations for TPP-d3
As with APCI, there is a lack of specific literature on the quantitative analysis of TPP-d3 using MALDI. However, the analysis of other small phosphorylated molecules by MALDI provides insights into its potential application.[8][9]
Caption: Sample preparation and ionization process in MALDI.
Key Considerations for MALDI of TPP-d3:
-
Matrix Selection: The choice of matrix is crucial for the successful analysis of small molecules and can significantly impact sensitivity and reproducibility.[3][10] For phosphorylated molecules, matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are often used.[8] The use of ionic liquid matrices has been shown to reduce fragmentation of phosphorylated nucleotides.[8]
-
Matrix Interference: The matrix itself can produce ions in the low mass range, which may interfere with the detection of small molecules like TPP-d3.[10]
-
Quantitative Accuracy: Achieving high quantitative accuracy with MALDI can be challenging due to issues with sample/matrix co-crystallization, leading to "hot spots" of varying signal intensity across the sample spot.[10] The use of an appropriate internal standard like TPP-d3 is essential.
-
Derivatization: For enhanced detection of phosphorylated molecules, derivatization strategies, such as the use of Phos-tag, have been developed to increase ionization efficiency and shift the analyte to a higher mass range, away from matrix interferences.[11]
Potential Advantages of MALDI for TPP-d3 Detection:
-
High Throughput: MALDI is a very fast technique, allowing for the rapid analysis of a large number of samples.[10]
-
Tolerance to Salts: MALDI is generally more tolerant to salts and buffers than ESI.
-
Minimal Sample Preparation: In some cases, sample preparation for MALDI can be simpler than for LC-MS.
Inferred Performance Comparison (ESI vs. MALDI for TPP-d3):
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Suitability | Excellent for polar, non-volatile molecules | Applicable to a wide range of molecules, including small polar ones |
| Ionization Mechanism | Desolvation of charged droplets | Laser-induced desorption and ionization from a matrix |
| Coupling to Separation | Directly coupled to LC | Can be coupled to LC (offline) or used for direct analysis |
| Throughput | Lower (limited by LC run time) | High |
| Quantitative Reproducibility | Generally good | Can be challenging due to spot inhomogeneity |
| Matrix Interference | Ion suppression/enhancement | Low m/z interference from matrix ions |
| Sensitivity for TPP-d3 | High (demonstrated) | Potentially high, but requires optimization (inferred) |
Conclusion and Recommendations
For the routine, quantitative analysis of this compound in complex biological matrices, Electrospray Ionization (ESI) coupled with LC-MS/MS remains the ionization source of choice. Its high sensitivity, soft ionization nature, and established protocols make it a reliable and robust technique for this application.
Atmospheric Pressure Chemical Ionization (APCI) may be considered as an alternative, particularly if TPP-d3 needs to be analyzed alongside less polar compounds or if significant matrix effects are observed with ESI. However, the potential for thermal degradation of the pyrophosphate moiety is a significant concern that must be carefully evaluated.
Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a high-throughput alternative, which could be beneficial for screening large numbers of samples. However, significant method development would be required to overcome challenges related to matrix interference and quantitative reproducibility for a small molecule like TPP-d3. The use of specialized matrices or derivatization agents could be explored to enhance its performance.
Ultimately, the optimal ionization source will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the nature of the sample matrix. For most quantitative applications involving TPP-d3, starting with a well-optimized ESI-LC-MS/MS method is the most prudent approach.
References
- 1. Small molecule analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommendations for quantitative analysis of small molecules by matrix-assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. biotage.com [biotage.com]
- 7. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 8. New Strategy to Preserve Phosphate by Ionic Liquid Matrices in Matrix-Assisted Laser Desorption/Ionization: A Case of Adenosine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phos-tag.com [phos-tag.com]
- 10. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Evaluating the Linearity of Thiamine Pyrophosphate Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of vitamin B1, is crucial for assessing nutritional status, diagnosing deficiencies, and conducting pharmacokinetic studies. A key performance characteristic of any quantitative assay is its linearity. This guide provides a comparative evaluation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for TPP analysis, highlighting the superior performance achieved with the use of a deuterated internal standard (TPP-d3).
The Gold Standard: Isotope Dilution Mass Spectrometry with TPP-d3
Modern bioanalytical methods favor the use of stable isotope-labeled internal standards, such as TPP-d3, for their ability to provide the most accurate and precise measurements.[1] A deuterated internal standard is chemically almost identical to the analyte of interest (TPP), ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior allow it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, which is fundamental to achieving a reliable and linear assay.[4]
Performance Characteristics of a TPP Assay with a d3 Standard
LC-MS/MS methods for TPP in whole blood using TPP-d3 as an internal standard have demonstrated excellent linearity over a wide concentration range, which is essential for clinical applications. The data presented below is synthesized from validated methods in published literature.
| Parameter | Performance with TPP-d3 Internal Standard |
| Linearity Range | 12–4870 nmol/L[5][6] |
| Correlation Coefficient (r²) | > 0.99[5][6] |
| Intra-assay Precision (%CV) | 3.5%[5][6] |
| Inter-assay Precision (%CV) | 7.6%[5][6] |
| Recovery | 99%[5][6] |
| Lower Limit of Quantification (LLOQ) | 12 nmol/L[5][6] |
Comparison with Alternative Approaches
While direct comparative studies are scarce, the performance of an assay without an appropriate internal standard can be inferred from established bioanalytical principles.
| Parameter | Performance with TPP-d3 Internal Standard | Performance without Internal Standard (or with non-ideal standard) |
| Linearity | High, consistent across a wide range due to effective normalization. | Prone to non-linearity, especially at low and high concentrations due to uncorrected matrix effects and instrument variability. |
| Precision & Accuracy | High precision and accuracy, as variability is minimized. | Lower precision and accuracy; results are more susceptible to sample-to-sample variations. |
| Robustness | More robust and reliable for routine analysis in complex matrices like whole blood. | Less robust; requires more stringent control over experimental conditions. |
Without an internal standard that co-elutes and shares physicochemical properties with TPP, any sample-specific ion suppression or enhancement in the mass spectrometer source will directly impact the analyte signal, leading to a non-linear and inaccurate response.
Experimental Protocols
A detailed methodology is crucial for replicating and validating these findings. Below is a typical experimental protocol for the quantification of TPP in whole blood using an LC-MS/MS assay with a TPP-d3 internal standard.
Sample Preparation
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Internal Standard Spiking: To 100 µL of whole blood, add a known concentration of TPP-d3 internal standard solution.
-
Protein Precipitation: Add 300 µL of a trichloroacetic acid (TCA) solution to the sample to precipitate proteins.[5][6]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A UPLC–MS/MS system is typically used.[5][6]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of mobile phases, often containing ammonium (B1175870) formate (B1220265) and formic acid, is used to separate TPP from other components.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive mode.
-
Mass Transitions:
Thiamine Pyrophosphate in Metabolic Pathways
TPP is a critical coenzyme in central metabolic pathways, including the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. Its role is essential for cellular energy production.[2][7]
Caption: Role of TPP as a cofactor in key metabolic pathways.
Conclusion
For the robust and reliable quantification of Thiamine pyrophosphate, an LC-MS/MS assay incorporating a deuterated internal standard (TPP-d3) is unequivocally the superior method. The experimental data demonstrates that this approach yields excellent linearity, precision, and accuracy, which are critical for dependable results in research and clinical settings. The use of a stable isotope-labeled standard mitigates the inherent variability of complex biological matrices and instrument performance, ensuring that the assay is fit for purpose in demanding applications within drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. nvkc.nl [nvkc.nl]
- 6. Simultaneous measurement of whole blood vitamin B1 and vitamin B6 using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Thiamine Pyrophosphate-d3: An Assessment of Commercial Suppliers
For researchers, scientists, and drug development professionals, the quality of internal standards is paramount for accurate and reproducible results. This guide provides a framework for assessing Thiamine (B1217682) Pyrophosphate-d3 (TPP-d3), a critical internal standard for mass spectrometry-based quantification of thiamine pyrophosphate, from various commercial suppliers.
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is a vital coenzyme in carbohydrate and amino acid metabolism. Its accurate quantification is crucial in various research fields, including clinical diagnostics, nutritional science, and drug development. Thiamine Pyrophosphate-d3 (TPP-d3) serves as an ideal internal standard for this purpose, as its chemical properties are nearly identical to the endogenous TPP, but it is distinguishable by its mass.
While several commercial suppliers offer TPP-d3, a direct, independent comparative study of their products with publicly available experimental data is not readily found. Therefore, this guide outlines the key performance parameters to consider and provides detailed experimental protocols for their assessment. This will enable researchers to make informed decisions when selecting the most suitable TPP-d3 for their specific applications.
Key Performance Parameters for Comparison
When evaluating TPP-d3 from different suppliers, the following parameters are crucial:
-
Chemical Purity: The percentage of the desired compound, free from impurities.
-
Isotopic Enrichment: The percentage of molecules that are labeled with deuterium (B1214612) to the desired extent (d3).
-
Stability: The ability of the compound to resist degradation under specified storage and experimental conditions.
-
Performance in Analytical Methods: The suitability of the TPP-d3 for use as an internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
The following table provides an illustrative comparison of these parameters for TPP-d3 from hypothetical commercial suppliers. Note: This data is for illustrative purposes only and does not represent actual experimental results from a direct comparative study.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Chemical Purity | >98% (HPLC) | >95% (HPLC)[1] | >99% (HPLC) |
| Experimentally Determined Purity (HPLC-UV) | 98.5 ± 0.3% | 96.2 ± 0.5% | 99.1 ± 0.2% |
| Stated Isotopic Enrichment | 98 atom % D | Not specified | 99 atom % D |
| Experimentally Determined Isotopic Enrichment (HRMS) | 98.2% | 97.5% | 99.3% |
| Short-term Stability (48h at room temp) | <1% degradation | <2% degradation | <0.5% degradation |
| Long-term Stability (-20°C, 6 months) | <2% degradation | <5% degradation | <1% degradation |
| LC-MS/MS Signal Intensity (relative to Supplier C) | 95% | 92% | 100% |
| Price per mg |
| $ |
|
Experimental Protocols
To empirically assess the quality of this compound from different suppliers, the following experimental protocols are recommended.
Assessment of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the TPP-d3 standard by separating it from any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound from the supplier.
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Potassium phosphate (B84403) monobasic.
-
Phosphoric acid.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a potassium phosphate buffer (e.g., 50 mM, pH 3.5) and methanol. The gradient will be adjusted to achieve optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the TPP-d3 from each supplier in HPLC-grade water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30°C.
-
UV detection wavelength: 254 nm.
-
-
Analysis: Inject the standard solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity by determining the area of the main TPP-d3 peak as a percentage of the total peak area in the chromatogram.
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol determines the percentage of TPP-d3 molecules that are correctly labeled with three deuterium atoms.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC system.
Reagents:
-
This compound from the supplier.
-
LC-MS grade water with 0.1% formic acid.
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of TPP-d3 (e.g., 1 µg/mL) in LC-MS grade water with 0.1% formic acid.
-
Infusion or LC-MS Analysis: Infuse the sample directly into the mass spectrometer or perform a short LC run.
-
Mass Spectrometry Parameters:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Resolution: >60,000.
-
Scan range: m/z 460-470.
-
-
Data Analysis:
-
Identify the monoisotopic peak for unlabeled TPP (m/z 460.08) and the d3-labeled TPP (m/z 463.10).
-
Measure the peak intensities of the M+0, M+1, M+2, M+3, etc. isotopic peaks.
-
Calculate the isotopic enrichment by determining the relative abundance of the d3 species compared to all other isotopic species.
-
Stability Assessment
This protocol evaluates the stability of the TPP-d3 standard under different storage conditions.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a TPP-d3 solution (e.g., 10 µg/mL) from each supplier.
-
Storage Conditions:
-
Short-term: Store aliquots at room temperature (25°C) and 4°C for 24, 48, and 72 hours.
-
Long-term: Store aliquots at -20°C and -80°C for 1, 3, and 6 months.
-
Freeze-thaw: Subject aliquots to multiple freeze-thaw cycles.
-
-
Analysis: At each time point, analyze the samples using the HPLC-UV method described above to determine the percentage of degradation.
Mandatory Visualizations
To better understand the context and experimental procedures, the following diagrams are provided.
Caption: Thiamine Metabolic Pathway.
Caption: Experimental workflow for supplier assessment.
Conclusion
The selection of a high-quality this compound internal standard is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. While direct comparative data from suppliers is often unavailable, the experimental protocols outlined in this guide provide a robust framework for researchers to independently assess the chemical purity, isotopic enrichment, and stability of TPP-d3 from various commercial sources. By performing these evaluations, laboratories can confidently select the most appropriate and cost-effective internal standard for their research needs, ultimately leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Navigating the Disposal of Thiamine Pyrophosphate-d3: A Guide for Laboratory Professionals
Thiamine Pyrophosphate-d3 is a deuterated analog of Thiamine Pyrophosphate (TPP), a vital coenzyme in various metabolic pathways.[1] Although generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment.[2][3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Thiamine Pyrophosphate-d3
Personal Protective Equipment (PPE)
A systematic approach to personal protection is essential to minimize exposure when handling Thiamine pyrophosphate-d3. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Laboratory coat. | Standard laboratory practice. | |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. | To be used as a backup to engineering controls, especially if dust is generated.[3] |
Note: Always inspect gloves prior to use and wash hands thoroughly after handling the compound.
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures both safety and the integrity of the compound throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
-
Verify that the compound received matches the order specifications.
2. Storage:
-
Store this compound in a tightly closed container.
-
Recommended storage is in a refrigerator.[3] Some suppliers recommend storing stock solutions at -20°C or -80°C for long-term stability.[4]
-
The storage area should be dry and well-ventilated.
3. Handling and Use:
-
Handle the compound in a well-ventilated area. A laboratory fume hood or other forms of local exhaust ventilation should be used to control exposure, especially when handling the solid form to avoid dust formation.[1][3]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. If necessary, use sonication to aid dissolution.[4]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][5] If irritation persists, seek medical attention.[5]
-
Eye Contact: Flush eyes with water as a precaution.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: If inhaled, move the person into fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[5] Seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of the compound through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2][6]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[2] Completely emptied packages can be recycled.[2]
-
Laboratory Waste: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, paper towels) should be considered contaminated and disposed of as chemical waste according to institutional and local regulations.
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
